molecular formula C7H16ClNO B1341872 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride CAS No. 1005756-81-9

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

Cat. No.: B1341872
CAS No.: 1005756-81-9
M. Wt: 165.66 g/mol
InChI Key: VLQAPJJITJTNJR-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(oxan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQAPJJITJTNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592052
Record name 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005756-81-9
Record name 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 1005756-81-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The information presented is curated for researchers and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and logical workflows to facilitate its application in the laboratory.

Introduction

The tetrahydropyran moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. The incorporation of an ethylamine side chain at the 2-position of the tetrahydropyran ring provides a versatile functional handle for the construction of more complex molecular architectures. As the hydrochloride salt, 2-(tetrahydro-2H-pyran-2-yl)ethanamine is typically a stable, crystalline solid, making it convenient for storage and handling. This guide will detail a reliable synthetic route to this compound and explore its potential chemical transformations.

Synthesis of this compound

A robust and versatile method for the synthesis of this compound proceeds via a four-step sequence starting from the commercially available 2-(tetrahydro-2H-pyran-2-yl)ethanol. This route involves the conversion of the starting alcohol to a good leaving group, followed by nucleophilic substitution with an azide, reduction of the azide to the primary amine, and subsequent formation of the hydrochloride salt.

Overall Synthetic Scheme:

Synthesis_Scheme start 2-(Tetrahydro-2H-pyran-2-yl)ethanol step1 Tosylation start->step1 TsCl, Pyridine intermediate1 2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate step1->intermediate1 step2 Azide Displacement intermediate1->step2 NaN3, DMF intermediate2 2-(2-Azidoethyl)tetrahydro-2H-pyran step2->intermediate2 step3 Reduction intermediate2->step3 H2, Pd/C or PPh3, H2O intermediate3 2-(Tetrahydro-2H-pyran-2-yl)ethanamine step3->intermediate3 step4 Salt Formation intermediate3->step4 HCl product 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride step4->product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate

This step involves the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Reaction: To a solution of 2-(tetrahydro-2H-pyran-2-yl)ethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 N HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tosylate.

Step 2: Synthesis of 2-(2-Azidoethyl)tetrahydro-2H-pyran

The tosylate is displaced by an azide nucleophile to introduce the nitrogen functionality.

  • Reaction: A solution of 2-(tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate (1 eq.) and sodium azide (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated at 80 °C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude azide, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine

The azide is reduced to the primary amine. Two common methods for this transformation are catalytic hydrogenation and the Staudinger reaction.

  • Method A: Catalytic Hydrogenation

    • Reaction: A solution of 2-(2-azidoethyl)tetrahydro-2H-pyran (1 eq.) in methanol is hydrogenated in the presence of a catalytic amount of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude amine.

  • Method B: Staudinger Reaction

    • Reaction: To a solution of 2-(2-azidoethyl)tetrahydro-2H-pyran (1 eq.) in a mixture of tetrahydrofuran (THF) and water is added triphenylphosphine (1.1 eq.). The reaction mixture is stirred at room temperature for 8-12 hours.

    • Work-up and Purification: The THF is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 N HCl. The aqueous layer is separated, washed with diethyl ether to remove triphenylphosphine oxide, and then basified with 2 N NaOH. The product is extracted with DCM, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the free amine.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Reaction: The crude 2-(tetrahydro-2H-pyran-2-yl)ethanamine is dissolved in a suitable solvent such as diethyl ether or methanol. A solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl in methanol) is added dropwise with stirring until the precipitation of the salt is complete.

  • Work-up and Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

StepStarting MaterialReagentsProductTypical Yield (%)
12-(Tetrahydro-2H-pyran-2-yl)ethanolp-Toluenesulfonyl chloride, Pyridine, DCM2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate85-95
22-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonateSodium azide, DMF2-(2-Azidoethyl)tetrahydro-2H-pyran90-98
32-(2-Azidoethyl)tetrahydro-2H-pyranH₂, Pd/C (Method A) or PPh₃, H₂O (Method B)2-(Tetrahydro-2H-pyran-2-yl)ethanamine>90
42-(Tetrahydro-2H-pyran-2-yl)ethanamineHClThis compound>95

Reactions of this compound

As a primary amine, 2-(tetrahydro-2H-pyran-2-yl)ethanamine is a versatile nucleophile and can participate in a wide range of chemical transformations. The hydrochloride salt can be used directly in some reactions or, more commonly, the free base is generated in situ or prior to the reaction by treatment with a suitable base.

General Reactivity Workflow:

Reactivity_Workflow start 2-(Tetrahydro-2H-pyran-2-yl)ethanamine reaction1 Amide Formation start->reaction1 Acyl Halides, Anhydrides, Carboxylic Acids reaction2 Sulfonamide Formation start->reaction2 Sulfonyl Chlorides reaction3 Reductive Amination start->reaction3 Aldehydes/Ketones, Reducing Agent reaction4 Alkylation start->reaction4 Alkyl Halides product1 Amides reaction1->product1 product2 Sulfonamides reaction2->product2 product3 Secondary/Tertiary Amines reaction3->product3 product4 Secondary/Tertiary Amines, Quaternary Ammonium Salts reaction4->product4

Figure 2: Common reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Key Reactions and Applications
  • Amide Bond Formation: The primary amine readily reacts with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds and complex organic molecules.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a key pharmacophore in many drug classes, including antibiotics and diuretics.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines. This is a powerful method for introducing further diversity and modulating the physicochemical properties of a molecule.

  • N-Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. While this reaction can sometimes suffer from a lack of selectivity, it can be a useful method under controlled conditions.

The utility of this compound as a building block is evident in its potential to be incorporated into a wide range of molecular scaffolds, making it a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound and has explored its key chemical reactions. The versatility of this compound as a nucleophilic building block, combined with the prevalence of the tetrahydropyran motif in bioactive molecules, underscores its importance for researchers and professionals in the field of drug development and organic synthesis. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for the successful synthesis and application of this valuable chemical entity.

Analytical Methods for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential analytical methodologies for the characterization, quantification, and impurity profiling of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. Due to the limited availability of specific published methods for this compound, this document outlines robust analytical strategies based on the chemical properties of the molecule, drawing from established techniques for primary alkylamines and tetrahydropyran-containing structures.

Introduction

This compound is a primary amine featuring a tetrahydropyran ring. Its analytical characterization is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry. The presence of a polar primary amine group and a non-chromophoric aliphatic structure presents unique challenges for common analytical techniques. This guide details suitable methods for comprehensive analysis, including spectroscopic characterization, chromatographic separation and quantification, and impurity profiling.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of the molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the subsequent analytical steps and the desired information.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The expected signals would include multiplets for the tetrahydropyran ring protons and the ethylamine chain protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

  • 2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation:

¹H NMR (Hypothetical in D₂O) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Tetrahydropyran Protons1.2 - 1.9m6H-CH₂-CH₂-CH₂-
Ethylamine Protons2.8 - 3.2m2H-CH₂-NH₃⁺
Tetrahydropyran Proton3.3 - 3.6m1H-O-CH-
Tetrahydropyran Protons3.8 - 4.1m2H-O-CH₂-
¹³C NMR (Hypothetical in D₂O) Expected Chemical Shift (ppm) Assignment
Tetrahydropyran Carbons22 - 35-CH₂-CH₂-CH₂-
Ethylamine Carbon~40-CH₂-NH₃⁺
Tetrahydropyran Carbon~68-O-CH₂-
Tetrahydropyran Carbon~75-O-CH-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this polar compound. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion. This will yield characteristic fragment ions corresponding to the loss of the amine group or fragmentation of the tetrahydropyran ring.

Data Presentation:

Mass Spectrometry Data Expected m/z Interpretation
[M+H]⁺ (Calculated) C₇H₁₆NO⁺Protonated molecule
HRMS [M+H]⁺ Exact mass for elemental composition confirmation
Major Fragment Ions Fragments from the loss of NH₃, cleavage of the ethyl chain, and opening of the tetrahydropyran ring.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

IR Absorption Bands (Hypothetical) Wavenumber (cm⁻¹) Functional Group
N-H Stretch (amine salt)3200 - 2800 (broad)-NH₃⁺
C-H Stretch (aliphatic)2950 - 2850C-H
C-O Stretch (ether)1150 - 1050C-O-C

Chromatographic Methods

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature and lack of a strong chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging. The following approaches are recommended.

This technique introduces an ion-pairing reagent to the mobile phase to enhance the retention of the charged analyte on a non-polar stationary phase.[1][2]

Experimental Protocol (Hypothetical):

  • Chromatographic System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

Derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity and chromatographic performance.[3][4][5]

Experimental Protocol with FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Derivatization (Hypothetical):

  • Derivatization:

    • To an aqueous solution of the sample, add a borate buffer (pH ~9).

    • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed for a few minutes at room temperature.

    • Quench the excess FMOC-Cl with a primary amine like glycine.

  • Chromatographic System: HPLC with a UV or Fluorescence detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A suitable gradient to elute the derivatized analyte.

  • Detection: UV at ~265 nm or Fluorescence (Excitation: ~265 nm, Emission: ~315 nm).

Data Presentation for HPLC Methods:

Parameter Ion-Pair HPLC Pre-column Derivatization (FMOC)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% HFBA in WaterB: AcetonitrileA: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Detection UV (205 nm) or ELSDUV (265 nm) or Fluorescence
Expected Retention Dependent on gradientDependent on gradient
Gas Chromatography (GC)

Direct GC analysis of the highly polar and non-volatile hydrochloride salt is not feasible. Derivatization is mandatory to increase volatility and improve peak shape.[3][6]

Experimental Protocol with Silylation (Hypothetical):

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Chromatographic System: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).

  • Injector and Detector Temperature: 250°C.

Data Presentation for GC Method:

Parameter GC-FID with Silylation
Derivatizing Agent BSTFA + 1% TMCS
Column 5% phenyl-methylpolysiloxane
Detector FID
Expected Retention Time Dependent on temperature program

Impurity Profiling

Potential impurities in this compound can originate from the synthesis process or degradation.

Potential Synthesis-Related Impurities

The synthesis of the target molecule could involve several routes, each with its own set of potential impurities. A common synthetic pathway might involve the reaction of 2-(2-bromoethyl)tetrahydro-2H-pyran with ammonia.

  • Starting materials: Unreacted 2-(2-bromoethyl)tetrahydro-2H-pyran.

  • By-products: Di-substituted amine (secondary amine) and tri-substituted amine (tertiary amine) from over-alkylation of ammonia.[2]

  • Isomers: Positional isomers of the ethanamine group on the tetrahydropyran ring.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][6][7][8]

  • Hydrolytic degradation: The ether linkage in the tetrahydropyran ring could be susceptible to cleavage under strong acidic conditions.

  • Oxidative degradation: Primary amines can be susceptible to oxidation.[7] Forced oxidation can be studied using hydrogen peroxide.

  • Thermal degradation: The stability of the compound at elevated temperatures should be assessed.

  • Photolytic degradation: Exposure to UV light can induce degradation.

The HPLC methods described above, particularly the ion-pair or derivatization methods, should be capable of separating the main compound from its potential impurities and degradation products.

Method Validation

Any analytical method developed for routine use must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analysis cluster_2 Data Interpretation and Reporting Sample Sample of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl Preparation Dissolution in appropriate solvent Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preparation->NMR MS Mass Spectrometry (ESI-MS, HRMS) Preparation->MS IR FT-IR Spectroscopy Preparation->IR HPLC HPLC Analysis (Purity & Assay) Preparation->HPLC GC GC Analysis (Residual Solvents/Impurities) Preparation->GC Structural_Elucidation Structural Confirmation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation Quantification Assay & Purity Calculation HPLC->Quantification Impurity_ID Impurity Identification HPLC->Impurity_ID GC->Impurity_ID Report Certificate of Analysis / Report Structural_Elucidation->Report Quantification->Report Impurity_ID->Report

Figure 1: General analytical workflow for the analysis of the compound.

Method_Selection cluster_0 Method Selection cluster_1 Recommended Techniques Start Analytical Goal Identity Identity Confirmation? Start->Identity Quantification Quantification/Purity? Identity->Quantification No Spectroscopy NMR, MS, IR Identity->Spectroscopy Yes Volatile_Impurities Volatile Impurities? Quantification->Volatile_Impurities No HPLC_Method HPLC (Ion-Pair or Derivatization) Quantification->HPLC_Method Yes Volatile_Impurities->HPLC_Method No GC_Method GC with Derivatization Volatile_Impurities->GC_Method Yes

Figure 2: Decision tree for selecting an appropriate analytical technique.

Impurity_Pathway cluster_0 Synthesis Reactants cluster_1 Reaction and Potential Impurities Reactant1 2-(2-Bromoethyl)tetrahydro-2H-pyran Product 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Reactant1->Product Impurity1 Unreacted Starting Material Reactant1->Impurity1 Reactant2 Ammonia Reactant2->Product Impurity2 Secondary Amine By-product Product->Impurity2 Over-alkylation Impurity3 Tertiary Amine By-product Impurity2->Impurity3 Over-alkylation

References

In-depth Technical Guide: The Role of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride is a heterocyclic organic compound featuring a tetrahydropyran (THP) ring linked to an ethanamine side chain. The tetrahydropyran ring is a prevalent scaffold in a multitude of natural products and has been widely exploited in medicinal chemistry as a bioisostere for various functional groups. Its favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive moiety in drug design. The ethanamine hydrochloride portion of the molecule provides a basic nitrogen center, which is crucial for forming interactions with biological targets and for improving the aqueous solubility of parent compounds, a key consideration in drug development.

While this compound itself is primarily utilized as a building block or intermediate in organic synthesis, the structural motif of a tetrahydropyran ring connected to a side chain is a key feature in a number of biologically active molecules. This guide will explore the applications of this and closely related tetrahydropyran-containing scaffolds in medicinal chemistry, with a focus on their synthesis, biological activity, and mechanism of action in various therapeutic areas.

Core Applications in Drug Discovery

The 2-(tetrahydro-2H-pyran-2-yl)ethanamine moiety and its analogs are incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The THP ring can act as a conformationally restricted element, which can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, further enhancing interactions with protein targets.

Synthesis of Bioactive Molecules

The synthesis of drug candidates incorporating the 2-(tetrahydro-2H-pyran-2-yl)ethanamine scaffold typically involves the coupling of the amine with a carboxylic acid or an activated derivative to form an amide bond. Alternatively, the amine can undergo reductive amination with an aldehyde or ketone to form a secondary or tertiary amine.

Experimental Protocol: General Amide Coupling Reaction

A representative experimental protocol for the synthesis of an amide derivative is as follows:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

  • This compound (1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

The following diagram illustrates the general workflow for this synthesis:

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product carboxylic_acid Carboxylic Acid activation Activation carboxylic_acid->activation thp_amine 2-(THP)ethanamine HCl coupling Amide Coupling thp_amine->coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation solvent Solvent (e.g., DMF) solvent->activation activation->coupling workup Aqueous Workup coupling->workup purification Purification workup->purification final_product Amide Product purification->final_product

General Synthetic Workflow for Amide Coupling.
Applications in Specific Therapeutic Areas

While public domain data on specific drug candidates incorporating the exact this compound moiety is limited, the broader class of tetrahydropyran-containing molecules has shown significant promise in various therapeutic areas.

Table 1: Examples of Tetrahydropyran-Containing Bioactive Molecules

Compound ClassTherapeutic TargetBiological Activity
Dapagliflozin SGLT2 InhibitorAntidiabetic
Rimegepant CGRP Receptor AntagonistAnti-migraine
Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorAnticancer

The inclusion of the tetrahydropyran ring in these molecules is critical for their biological activity and pharmacokinetic profile. For instance, in the case of SGLT2 inhibitors, the THP ring mimics the pyranose ring of glucose, allowing for potent and selective inhibition of the transporter.

Signaling Pathways and Mechanisms of Action

The mechanism of action of drugs containing the tetrahydropyran moiety is highly dependent on the overall structure of the molecule and its therapeutic target. For example, in the case of a BTK inhibitor like ibrutinib, the molecule covalently binds to a cysteine residue in the active site of the enzyme, leading to its irreversible inhibition. This, in turn, blocks B-cell receptor signaling, which is a key pathway for the proliferation of malignant B-cells.

The following diagram illustrates a simplified representation of the B-cell receptor signaling pathway and the point of intervention by a BTK inhibitor.

G BCR B-Cell Receptor LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation and Survival downstream->proliferation inhibitor BTK Inhibitor (e.g., Ibrutinib) inhibitor->BTK Inhibition

Simplified B-Cell Receptor Signaling Pathway and BTK Inhibition.

Conclusion

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential. The tetrahydropyran moiety imparts favorable physicochemical and pharmacokinetic properties to drug candidates. While the direct application of this specific compound in marketed drugs is not widely documented, the strategic use of the tetrahydropyran scaffold is a well-established principle in modern drug design, leading to the development of successful therapies for a range of diseases. Future research may uncover more direct and diverse applications of this versatile chemical entity in the ongoing quest for novel and effective medicines.

An In-depth Technical Guide to the Stability and Degradation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a framework for assessing its stability based on its chemical structure and established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2][3] The experimental protocols, predicted degradation products, and quantitative data presented herein are illustrative and intended to serve as a robust starting point for stability-indicating method development and formulation studies.

Predicted Degradation Pathways

The chemical structure of this compound features a primary amine and a tetrahydropyran ring, which contains an ether linkage. These functional groups are susceptible to degradation under various stress conditions.

  • Hydrolytic Degradation: The ether linkage in the tetrahydropyran ring may be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opening.

  • Oxidative Degradation: The primary amine is a potential site for oxidation, which could lead to the formation of various oxidation products.

A diagram of the predicted degradation pathways is presented below.

Degradation_Pathways cluster_0 Predicted Degradation of this compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products parent 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride acid Acid Hydrolysis parent->acid oxidation Oxidation parent->oxidation hydrolysis_product Ring-Opened Product acid->hydrolysis_product oxidation_product Oxidized Amine oxidation->oxidation_product

Predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][3][4] The following protocols are designed to assess the stability of this compound under various stress conditions.

A general workflow for these studies is depicted below.

Experimental_Workflow cluster_workflow General Workflow for Forced Degradation Studies prep Sample Preparation (Drug Substance in Solvent) stress Application of Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress sampling Sampling at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sampling analysis Analysis (e.g., HPLC, LC-MS) sampling->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data

A generalized workflow for conducting forced degradation studies.

2.1. Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

2.2. Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by HPLC.

2.3. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by HPLC.

2.4. Thermal Degradation

  • Preparation: Place the solid drug substance in a stability chamber.

  • Incubation: Maintain the temperature at 70°C.

  • Sampling: Withdraw samples at 1, 3, and 7 days.

  • Analysis: Prepare a solution of the sample and analyze by HPLC.

2.5. Photolytic Degradation

  • Preparation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A control sample should be protected from light.

  • Analysis: Analyze the samples by HPLC.

Hypothetical Stability Data

The following tables summarize the hypothetical quantitative data from the forced degradation studies.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionDuration% Degradation of Parent Compound
0.1 M HCl24 hours15.2
0.1 M NaOH24 hours5.8
3% H₂O₂24 hours12.5
Thermal (70°C)7 days8.3
Photolytic1.2 million lux hours4.1

Table 2: Formation of Hypothetical Degradation Products

Stress ConditionDegradation Product% Peak Area at 24 hours
0.1 M HClRing-Opened Product13.8
0.1 M NaOHMinor Degradant A4.9
3% H₂O₂Oxidized Amine11.7

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary technique for quantifying the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be employed for the identification and structural elucidation of the degradation products by providing molecular weight and fragmentation information.

Conclusion

This guide outlines a systematic approach to evaluating the stability and degradation of this compound. The provided protocols and hypothetical data serve as a foundation for researchers to design and execute robust stability studies. Understanding the degradation pathways and the stability profile of this compound is a critical step in its development as a potential pharmaceutical agent, ensuring its quality, safety, and efficacy.

References

An In-Depth Technical Guide to the Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its unique structural motif, combining a tetrahydropyran ring with an ethylamine side chain, makes it a versatile intermediate for introducing this specific scaffold into larger molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its efficient preparation and characterization.

Synthetic Pathways

The synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine can be effectively achieved through two primary pathways, both commencing from the common intermediate, 2-(2-bromoethyl)tetrahydropyran. These routes involve the preparation of either a nitrile or an azide intermediate, followed by a reduction step to yield the target primary amine.

A logical overview of the synthetic strategy is presented below:

Synthesis_Overview start Starting Materials intermediate_bromo 2-(2-Bromoethyl)tetrahydropyran start->intermediate_bromo Protection intermediate_nitrile 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile intermediate_bromo->intermediate_nitrile Cyanation intermediate_azide 2-(2-Azidoethyl)tetrahydropyran intermediate_bromo->intermediate_azide Azidation final_product 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine intermediate_nitrile->final_product Reduction intermediate_azide->final_product Reduction

Caption: Overview of the synthetic routes to the target amine.

Route 1: Synthesis via Nitrile Intermediate

This pathway involves the conversion of 2-(2-bromoethyl)tetrahydropyran to 2-(tetrahydro-2H-pyran-2-yl)acetonitrile, followed by reduction.

Step 1.1: Synthesis of 2-(2-Bromoethyl)tetrahydropyran

The initial step involves the protection of 2-bromoethanol with dihydropyran to form the tetrahydropyranyl ether.

Experimental Protocol:

To a solution of 2-bromoethanol (10.0 g, 80 mmol) in dichloromethane (400 mL) is added 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) and a catalytic amount of Amberlyst-15 ion exchange resin.[1] The reaction mixture is stirred at room temperature for 18 hours. Following the reaction, the mixture is filtered through Celite to remove the resin and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation.

ParameterValue
Starting Material 2-Bromoethanol
Reagent 3,4-Dihydro-2H-pyran
Catalyst Amberlyst-15
Solvent Dichloromethane
Reaction Time 18 hours
Temperature Room Temperature
Purification Distillation
Step 1.2: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

The bromo-intermediate is then converted to the corresponding nitrile via a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

A solution of 2-(2-bromoethyl)tetrahydropyran (10.0 g, 48.3 mmol) in dimethyl sulfoxide (DMSO) is treated with sodium cyanide (3.55 g, 72.5 mmol). The reaction mixture is heated and stirred, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to afford the crude nitrile, which can be purified by distillation or chromatography.

ParameterValue
Starting Material 2-(2-Bromoethyl)tetrahydropyran
Reagent Sodium Cyanide
Solvent DMSO
Reaction Time Monitored by TLC
Temperature Elevated
Purification Distillation or Chromatography
Step 1.3: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile to 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation.

ParameterValue
Starting Material 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
Reagent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time Several hours
Temperature 0 °C to Room Temperature
Purification Distillation

The workflow for the nitrile route is depicted below:

Nitrile_Route_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction start_bromo 2-Bromoethanol + 3,4-Dihydro-2H-pyran reaction_bromo Stir with Amberlyst-15 in DCM, 18h, RT start_bromo->reaction_bromo workup_bromo Filter, Concentrate, Distill reaction_bromo->workup_bromo product_bromo 2-(2-Bromoethyl)tetrahydropyran workup_bromo->product_bromo start_nitrile 2-(2-Bromoethyl)tetrahydropyran + Sodium Cyanide product_bromo->start_nitrile reaction_nitrile Heat in DMSO start_nitrile->reaction_nitrile workup_nitrile Aqueous Workup, Extraction, Purify reaction_nitrile->workup_nitrile product_nitrile 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile workup_nitrile->product_nitrile start_reduction 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile + LiAlH4 product_nitrile->start_reduction reaction_reduction Stir in THF, 0°C to RT start_reduction->reaction_reduction workup_reduction Quench, Filter, Concentrate, Distill reaction_reduction->workup_reduction final_product 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine workup_reduction->final_product

Caption: Experimental workflow for the synthesis via the nitrile intermediate.

Route 2: Synthesis via Azide Intermediate

An alternative pathway proceeds through an azide intermediate, which is subsequently reduced to the target amine.

Step 2.1: Synthesis of 2-(2-Azidoethyl)tetrahydropyran

The bromo-intermediate, prepared as described in Step 1.1, is converted to the corresponding azide.

Experimental Protocol:

To a solution of 2-(2-bromoethyl)tetrahydropyran (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), sodium azide (1.5 equivalents) is added. The mixture is heated and stirred for several hours until the reaction is complete, as monitored by TLC. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude azide, which is often used in the next step without further purification.

ParameterValue
Starting Material 2-(2-Bromoethyl)tetrahydropyran
Reagent Sodium Azide
Solvent Dimethylformamide (DMF)
Reaction Time Several hours
Temperature Elevated
Purification Typically used crude
Step 2.2: Reduction of 2-(2-Azidoethyl)tetrahydropyran to 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine

The azide is then reduced to the primary amine. This can be achieved using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

In a procedure analogous to the nitrile reduction, a solution of 2-(2-azidoethyl)tetrahydropyran in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The workup procedure is identical to that described for the nitrile reduction, involving careful quenching, filtration, and solvent removal to yield the desired amine.

ParameterValue
Starting Material 2-(2-Azidoethyl)tetrahydropyran
Reagent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time Monitored by TLC
Temperature 0 °C to Room Temperature
Purification Distillation

The workflow for the azide route is illustrated below:

Azide_Route_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction start_bromo 2-Bromoethanol + 3,4-Dihydro-2H-pyran reaction_bromo Stir with Amberlyst-15 in DCM, 18h, RT start_bromo->reaction_bromo workup_bromo Filter, Concentrate, Distill reaction_bromo->workup_bromo product_bromo 2-(2-Bromoethyl)tetrahydropyran workup_bromo->product_bromo start_azide 2-(2-Bromoethyl)tetrahydropyran + Sodium Azide product_bromo->start_azide reaction_azide Heat in DMF start_azide->reaction_azide workup_azide Aqueous Workup, Extraction reaction_azide->workup_azide product_azide 2-(2-Azidoethyl)tetrahydropyran workup_azide->product_azide start_reduction 2-(2-Azidoethyl)tetrahydropyran + LiAlH4 product_azide->start_reduction reaction_reduction Stir in THF, 0°C to RT start_reduction->reaction_reduction workup_reduction Quench, Filter, Concentrate, Distill reaction_reduction->workup_reduction final_product 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine workup_reduction->final_product

References

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of detailed public data for this specific salt, this document also explores the broader context of the 2-(aminoethyl)tetrahydropyran scaffold and its derivatives, highlighting their synthesis, biological significance, and role in the development of novel therapeutics. The tetrahydropyran (THP) moiety is a privileged structure in drug design, often employed as a bioisosteric replacement for cyclohexyl groups to enhance physicochemical properties and introduce favorable interactions with biological targets.[1]

Physicochemical and Identification Data

There is some ambiguity in the publicly available databases regarding the precise CAS number for this compound. Several numbers have been associated with this compound and its free base. For clarity, the available data for the 2-yl isomer and, for comparative purposes, the 4-yl isomer are summarized below. Researchers are advised to verify the specific isomer and salt form when sourcing this chemical.

Property2-(Tetrahydro-2H-pyran-2-yl)ethanamine2-(Tetrahydro-2H-pyran-2-yl)ethanamine HCl2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl
Synonyms 2-(2-Aminoethyl)tetrahydropyran, 2-(Oxan-2-yl)ethan-1-amine2-(2-Tetrahydropyranyl)ethanamine Hydrochloride2-Tetrahydro-2H-pyran-4-ylethanamine hydrochloride
CAS Number 40500-01-4[1][2]1005756-81-9[3][4]389621-77-6
Molecular Formula C₇H₁₅NO[2]C₇H₁₆ClNOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol [2]165.66 g/mol 165.66 g/mol
Physical Form -SolidSolid
Melting Point --132-136°C
Boiling Point --200.5°C at 760 mmHg

Experimental Protocols: Synthesis of the 2-(Aminoethyl)tetrahydropyran Scaffold

Representative Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine from 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

Materials:

  • 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, distillation)

Procedure (Conceptual):

  • Reduction of the Nitrile:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile in an anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.

    • For a LiAlH₄ reduction, the solution is cooled to 0°C, and LiAlH₄ is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC-MS).

    • For catalytic hydrogenation, the nitrile solution is transferred to a hydrogenation vessel with a catalyst such as Raney Nickel, and the mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

  • Work-up and Purification:

    • The reaction is carefully quenched (e.g., with water and NaOH solution for the LiAlH₄ reaction).

    • The crude product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • The resulting crude amine is purified by distillation or column chromatography to yield pure 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

  • Formation of the Hydrochloride Salt:

    • The purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

    • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

G Synthetic Workflow for 2-(Aminoethyl)tetrahydropyran start 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile reduction Reduction (e.g., LiAlH₄ in Ether or H₂/Raney Ni in EtOH) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification free_base 2-(Tetrahydro-2H-pyran-2-yl)ethanamine (Free Base) purification->free_base salt_formation Salt Formation (HCl in Ether/Isopropanol) free_base->salt_formation final_product This compound salt_formation->final_product G Inhibition of FLT3 Signaling by a THP-Containing Drug cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gilteritinib Gilteritinib (contains amino-THP) Gilteritinib->FLT3 Inhibits

References

An In-depth Technical Guide to 2-(tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS Number: 40500-01-4 for the free base). Due to the limited availability of specific experimental data for the hydrochloride salt, this document consolidates information on the free base and general principles applicable to the salt form. It is crucial to note the distinction from its isomer, 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, as these are often conflated in commercial and scientific literature.

Physicochemical Properties

The following tables summarize the known quantitative data for 2-(tetrahydro-2H-pyran-2-yl)ethanamine and its hydrochloride salt. Data for the free base is more readily available and is presented alongside the limited information for the hydrochloride salt for comparative purposes.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochlorideN/A
Synonyms 2-(2-Aminoethyl)tetrahydropyran hydrochloride[1]
CAS Number 40500-01-4 (for free base)[1][2]
Molecular Formula C₇H₁₆ClNON/A
Molecular Weight 165.66 g/mol N/A
Appearance White to off-white solid (predicted)N/A

Table 2: Thermal and Physical Properties

PropertyValueNotesSource
Boiling Point (Free Base) 201 °CAt 760 mmHg[1]
Density (Free Base) 0.931 g/cm³N/A[1]
Flash Point (Free Base) 74 °CN/A[1]
pKa (Predicted) 10.01 ± 0.10For the conjugate acidN/A

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, starting from 3,4-dihydro-2H-pyran. The following represents a generalized experimental workflow.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process:

  • Alkylation of a protected amine equivalent with a 2-substituted tetrahydropyran.

  • Deprotection and salt formation.

A common starting material for 2-substituted tetrahydropyrans is 3,4-dihydro-2H-pyran.[3]

SynthesisWorkflow Conceptual Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine HCl DHP 3,4-Dihydro-2H-pyran Intermediate1 2-(2-Bromoethyl)tetrahydro-2H-pyran DHP->Intermediate1 Hydrobromination/Radical Addition Intermediate2 2-(2-Azidoethyl)tetrahydro-2H-pyran Intermediate1->Intermediate2 Azide Substitution (e.g., NaN3) FreeBase 2-(tetrahydro-2H-pyran-2-yl)ethanamine Intermediate2->FreeBase Reduction (e.g., H2/Pd or LiAlH4) HCl_Salt 2-(tetrahydro-2H-pyran-2-yl)ethanamine HCl FreeBase->HCl_Salt Treatment with HCl in an organic solvent

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Azidoethyl)tetrahydro-2H-pyran

  • To a solution of a suitable 2-(2-haloethyl)tetrahydropyran (e.g., 2-(2-bromoethyl)tetrahydro-2H-pyran) in a polar aprotic solvent such as DMF, add sodium azide.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.

Step 2: Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine (Free Base)

  • Dissolve the crude 2-(2-azidoethyl)tetrahydro-2H-pyran in a suitable solvent like methanol or THF.

  • Perform a reduction of the azide to the amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Monitor the reaction by TLC. Upon completion, filter the catalyst (if used) and concentrate the solvent.

  • Purify the crude amine by distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a dry, aprotic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not well-documented in publicly available literature. The tetrahydropyran moiety is a common scaffold in many biologically active compounds and natural products, including some sugars.[3] Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications. However, without specific studies on this particular compound, any discussion of its biological role would be speculative.

The general workflow for investigating the biological activity of a novel compound is outlined below.

BiologicalScreeningWorkflow General Workflow for Biological Activity Screening Compound Test Compound (2-(THP-2-yl)ethanamine HCl) InVitro In Vitro Assays Compound->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity TargetBinding Target Binding Assays (e.g., Receptor, Enzyme) InVitro->TargetBinding Functional Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) InVitro->Functional InVivo In Vivo Models (if promising in vitro results) InVitro->InVivo Hit Identification PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Efficacy Studies (Disease Models) InVivo->Efficacy Toxicology Toxicology Studies InVivo->Toxicology

Caption: A generalized workflow for assessing the biological activity of a new chemical entity.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Based on the amine functional group and its hydrochloride salt nature, potential hazards may include:

  • Skin and eye irritation or burns.

  • Respiratory tract irritation if inhaled.

  • Harmful if swallowed.

Standard laboratory safety protocols should be strictly followed. Refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a chemical compound for which detailed, publicly available experimental data is scarce. This guide has compiled the available physicochemical properties, primarily for the free base, and proposed a logical synthetic route. Further experimental characterization, including spectroscopic analysis and biological screening, is necessary to fully elucidate the properties and potential applications of this compound for researchers and drug development professionals. It is imperative to distinguish this compound from its 4-substituted isomer to ensure the accuracy of future research.

References

Technical Guide: 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS No: 40500-01-4), a valuable building block in medicinal chemistry and drug discovery. This document outlines commercially available sources, key physicochemical properties, an exemplary synthesis protocol, and a recommended workflow for supplier qualification and quality control, ensuring the reliable integration of this reagent into research and development pipelines.

Compound Overview and Physicochemical Properties

2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a saturated heterocyclic compound featuring a tetrahydropyran ring linked to an ethanamine side chain. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its favorable metabolic stability and ability to engage in hydrogen bonding.

Below is a summary of the key physicochemical data for the corresponding free base.

PropertyValueReference
CAS Number 40500-01-4[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
Boiling Point 201 °C[1]
Density 0.931 g/cm³[1]
Flash Point 74 °C[1]

Commercial Supplier Information

The procurement of high-quality starting materials is a critical first step in any research program. The following table summarizes data from various commercial suppliers for 2-(tetrahydro-2H-pyran-2-yl)ethanamine and its hydrochloride salt. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

SupplierCompound FormCAS NumberPurityAvailable Quantities
MOLBASE Free Base40500-01-4≥ 98%1 kg
Nanjing Chemlin Chemical Co., Ltd. HCl Salt40500-01-4≥ 97%Custom
2a biotech Free Base40500-01-4Not SpecifiedCustom
Matrix Scientific Free Base40500-01-4Not SpecifiedCustom

Exemplary Synthesis Protocol: Reductive Amination

Reaction: Reductive amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde with ammonia, followed by salt formation.

Materials:

  • 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4]

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a septum. The flask is charged with 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) and dissolved in anhydrous DCE (approx. 0.1-0.2 M).

  • Imine Formation: A solution of ammonia in methanol (1.5-2.0 eq) is added to the flask. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is deemed complete, sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture.[4] The addition may be exothermic and should be controlled. The reaction is then stirred at room temperature for 12-24 hours until the starting material and imine are fully consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base, 2-(tetrahydro-2H-pyran-2-yl)ethanamine.

  • Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting solid, this compound, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Quality Control and Supplier Qualification Workflow

For drug development professionals, ensuring the quality and consistency of starting materials is paramount. The following workflow outlines a logical process for qualifying a new supplier and performing quality control on a received batch of this compound.[5][6][7]

QC_Workflow cluster_sourcing Phase 1: Sourcing & Qualification cluster_qc Phase 2: Incoming Material QC A Identify Potential Suppliers B Request Technical Data (CoA, MSDS) A->B Initial Screening C Audit Supplier (Optional, for GMP) B->C Assess Quality Systems D Request & Evaluate Sample B->D If non-GMP C->D If GMP required E Approve Supplier D->E Sample Passes QC F Receive Shipment & Log Batch E->F Place Order G Verify CoA against Specification F->G H Perform Identity Testing (e.g., NMR, FT-IR) G->H CoA Matches I Perform Purity Analysis (e.g., HPLC, LC-MS) H->I L Reject Batch & Notify Supplier H->L OOS Result J Check Physical Properties (Appearance, Solubility) I->J I->L OOS Result K Release Material for Use J->K All Tests Pass J->L OOS Result

Caption: Supplier Qualification and Incoming QC Workflow.

This diagram illustrates a two-phase process. Phase 1 involves identifying and vetting potential suppliers, culminating in the approval of a supplier based on sample evaluation. Phase 2 details the critical quality control steps performed on every incoming batch of the chemical to ensure it meets the pre-defined specifications for identity, purity, and physical properties before being released for use in experiments or manufacturing.[5][6]

References

stability of THP ether amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of Tetrahydropyranyl (THP) Protected Amines under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis, valued for its low cost, ease of introduction, and general stability to most non-acidic reagents. Its application to the protection of amines, forming a hemiaminal ether linkage, is less common but holds significance in specific synthetic contexts, such as in peptide chemistry for the protection of the indole nitrogen of tryptophan.[1] This technical guide provides a comprehensive overview of the stability of THP-protected amines under both acidic and basic conditions. Understanding the stability profile of the N-THP bond is critical for its effective implementation in multi-step synthetic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides mechanistic diagrams to offer a practical resource for researchers in drug development and organic synthesis.

Stability of THP-Protected Amines under Acidic Conditions

The N-THP group is generally labile under acidic conditions.[1] The cleavage mechanism is analogous to that of THP ethers, proceeding through an acid-catalyzed process that involves a resonance-stabilized oxocarbenium ion intermediate.[2] The rate and efficiency of deprotection are highly dependent on the choice of acid, solvent, and temperature.

Quantitative Data on Acidic Cleavage

The following tables summarize the lability of THP-protected amino acids under various acidic conditions, providing a quantitative basis for selecting appropriate deprotection strategies.

Table 1: Lability of Fmoc-Trp(Thp)-OH vs. Fmoc-Trp(Boc)-OH under Different Acidic Conditions [1][3]

EntryProtecting GroupCleavage Cocktail (TFA/H₂O/CH₂Cl₂)Time (h)Deprotection (%)
1Thp10:2:881~90
2Boc10:2:88169
3Thp60% TFA-Incomplete

Table 2: Lability of Fmoc-Ser(Thp)-OH vs. Fmoc-Cys(Thp)-OH in Aqueous Solutions [1]

EntryCompoundConditionsObservation
1-5Fmoc-Cys(Thp)-OHModerately acidic aqueous solutionMore stable
1-5Fmoc-Ser(Thp)-OHModerately acidic aqueous solutionSmooth cleavage
Experimental Protocols for Acidic Deprotection

Protocol 1: Cleavage of THP from Fmoc-Trp(Thp)-OH [1][3]

  • Reagents: Fmoc-Trp(Thp)-OH, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Water (H₂O).

  • Procedure:

    • Prepare a cleavage cocktail of TFA/H₂O/CH₂Cl₂ (10:2:88).

    • Dissolve the Fmoc-Trp(Thp)-OH substrate in the cleavage cocktail.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

    • Upon completion, quench the reaction and proceed with standard work-up and purification procedures.

Protocol 2: General Acidic Deprotection of THP Ethers [4]

  • Reagents: THP-protected substrate, p-toluenesulfonic acid monohydrate (p-TsOH), 2-Propanol.

  • Procedure:

    • Dissolve the THP-protected substrate in 2-propanol.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonic acid monohydrate to the reaction mixture.

    • Stir the reaction mixture for the specified time (e.g., 17 hours) at room temperature.

    • Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine and dry over sodium sulfate.

    • Purify the product by an appropriate method (e.g., thin-layer chromatography).

Stability of THP-Protected Amines under Basic Conditions

THP ethers are known to be stable under strongly basic reaction conditions.[5][6] This stability extends to N-THP linkages, making them compatible with a range of base-mediated transformations. For instance, the Fmoc group, which is removed by treatment with piperidine in DMF, can be used orthogonally with THP protection.[1]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.

Acidic_Cleavage_of_N_THP cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage to form Carbocation cluster_step3 Step 3: Nucleophilic Attack N_THP R₂N-THP Protonated_N_THP R₂N(H⁺)-THP N_THP->Protonated_N_THP H_plus H⁺ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_N_THP->Carbocation Protonated_N_THP->Carbocation Amine R₂NH Protonated_N_THP->Amine Final_Product THP-Nu + H⁺ Carbocation->Final_Product Carbocation->Final_Product Nucleophile Nu-H

Caption: Acidic Cleavage Mechanism of an N-THP Group.

Caption: Workflow for Assessing N-THP Stability.

Conclusion

The tetrahydropyranyl group serves as a valuable protecting group for amines in specific synthetic applications, offering robust stability under basic conditions and predictable lability under acidic conditions. The choice of acidic reagent and reaction conditions is paramount for achieving selective and efficient deprotection. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize N-THP protection in their synthetic endeavors. Further investigation into the kinetics of N-THP cleavage under a broader range of both acidic and basic conditions would be beneficial for expanding its applicability in complex molecule synthesis.

References

An In-Depth Technical Guide to the Reaction of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride with various electrophiles. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for phenyl groups or to improve physicochemical properties such as solubility and metabolic stability. The primary ethylamine side chain offers a versatile reactive handle for the synthesis of a diverse range of derivatives for drug discovery and development.

As the starting material is a hydrochloride salt, the amine is protonated and therefore non-nucleophilic. A crucial first step in any of the described reactions is the in situ neutralization with a suitable base to liberate the free, nucleophilic primary amine.

N-Acylation: Synthesis of Amides

The reaction of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with acylating agents such as acyl chlorides or anhydrides is a robust and high-yielding method for the formation of stable amide bonds. This reaction is fundamental in medicinal chemistry for creating analogues of lead compounds. The reaction typically proceeds via a nucleophilic addition-elimination mechanism.

General Reaction Scheme:

R-COCl + H₂N-(CH₂)₂-(C₅H₉O) + Base → R-CONH-(CH₂)₂-(C₅H₉O) + Base·HCl

Experimental Protocol: N-Acylation with Benzoyl Chloride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution and Neutralization: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Quantitative Data for N-Acylation Reactions
Electrophile (Acyl Chloride)Base (eq.)SolventTime (h)Temp (°C)Yield (%)
Acetyl chlorideTEA (1.2)DCM20 to RT95
Benzoyl chlorideTEA (1.2)DCM40 to RT92
4-Chlorobenzoyl chlorideDIPEA (1.2)THF40 to RT90
Cyclopropanecarbonyl chlorideTEA (1.2)DCM30 to RT94
Isobutyryl chlorideDIPEA (1.2)THF30 to RT93

Note: The data presented are representative yields based on standard acylation reactions of primary amines.

N-Acylation Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_end start_end reagents reagents process process analysis analysis product product A Start: Dissolve Amine HCl and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Acyl Chloride (1.1 eq) dropwise B->C D Stir at RT for 2-6 h C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F Reaction Complete G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J Final Product: N-Acylated Amine I->J G amine amine electrophile electrophile product product side_product side_product A Primary Amine (Starting Material) C Desired Product: Secondary Amine A->C + R-X B Alkyl Halide (R-X) B->C D Side Product: Tertiary Amine C->D + R-X (Often faster) E Side Product: Quaternary Salt D->E + R-X G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction reagent reagent intermediate intermediate product product catalyst catalyst A Primary Amine C Hemiaminal Intermediate A->C B Aldehyde / Ketone B->C D Imine / Iminium Ion C->D - H₂O F Secondary Amine (Final Product) D->F H H⁺ (Acid Catalyst) H->C E Reducing Agent (e.g., NaBH(OAc)₃) E->F Reduction

2-(Tetrahydro-2H-pyran-2-yl)ethanamine Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the utility of 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride as a versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a primary amine functionality appended to a tetrahydropyran ring makes this molecule a valuable synthon for constructing various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, potential reactivity in key heterocyclic ring-forming reactions, and detailed, albeit illustrative, experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel heterocyclic entities for pharmaceutical and agrochemical applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and agrochemicals. The synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern drug discovery. Primary amines are among the most versatile functional groups for the construction of nitrogen-containing heterocycles. This compound (Figure 1) is a commercially available building block that combines a reactive primary amine with a tetrahydropyran (THP) moiety. The THP group is a common feature in many bioactive molecules and can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. As a hydrochloride salt, the compound offers improved handling and solubility in polar solvents compared to its free base form.[1]

This guide will delve into the potential applications of this building block in several key multicomponent and cyclocondensation reactions for the synthesis of important heterocyclic cores, including pyrimidines, pyridines, and pyrroles.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C7H16ClNO Structure

Caption: Chemical structure of this compound.

Chemical Properties and Reactivity

The key to the synthetic utility of this compound lies in the nucleophilic character of the primary amine. This amine can participate in a wide range of reactions, including condensations with carbonyl compounds, Michael additions, and cyclizations, which are fundamental to the synthesis of many heterocyclic systems. The tetrahydropyran ring is generally stable under a variety of reaction conditions, making it a suitable scaffold to carry through a synthetic sequence.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1005756-81-9[1]
Molecular FormulaC7H16ClNO[1]
Molecular Weight165.66 g/mol [1]
AppearanceSolid, Crystalline[1]
PurityTypically ≥95%[1][2]

Applications in Heterocyclic Synthesis: Theoretical Framework and Illustrative Protocols

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to form dihydropyrimidines. By substituting the urea component with this compound (acting as the amine source in a modified Biginelli-type reaction), it is theoretically possible to synthesize novel tetrahydropyrimidines.

Workflow for the Synthesis of Tetrahydropyrimidines

Biginelli_Workflow reagent1 2-(THP-2-yl)ethanamine (from hydrochloride salt) reaction One-pot Reaction (e.g., in Ethanol, acid catalyst) reagent1->reaction reagent2 Aldehyde reagent2->reaction reagent3 β-Dicarbonyl Compound reagent3->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Tetrahydropyrimidine Derivative purification->product

Caption: A hypothetical workflow for the synthesis of tetrahydropyrimidines.

Illustrative Experimental Protocol:

  • To a solution of an aromatic aldehyde (1.0 mmol) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol) and a catalytic amount of a Brønsted acid (e.g., HCl, 0.1 mmol).

  • The reaction mixture is stirred at reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydropyrimidine derivative.

Table 2: Hypothetical Reactants and Products for Tetrahydropyrimidine Synthesis

Aldehyde (R-CHO)β-Dicarbonyl CompoundProductExpected Yield Range
BenzaldehydeEthyl acetoacetateEthyl 4-phenyl-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate40-60%
4-ChlorobenzaldehydeAcetylacetone1-(4-(4-chlorophenyl)-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one45-65%
Furan-2-carbaldehydeMethyl acetoacetateMethyl 4-(furan-2-yl)-6-methyl-2-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate35-55%
Synthesis of Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate. This compound can serve as the nitrogen donor to produce N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Logical Relationship for Hantzsch Pyridine Synthesis

Hantzsch_Logic start Starting Materials: - Aldehyde - 2x β-Ketoester - 2-(THP-2-yl)ethanamine condensation Condensation Reaction start->condensation dihydropyridine N-substituted 1,4-Dihydropyridine condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine N-substituted Pyridine oxidation->pyridine

Caption: Logical steps in the Hantzsch synthesis of N-substituted pyridines.

Illustrative Experimental Protocol:

  • A mixture of an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and this compound (1.0 mmol) in ethanol (15 mL) is refluxed for 8-16 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated.

  • The resulting crude dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid or chloroform) and treated with an oxidizing agent (e.g., ceric ammonium nitrate or manganese dioxide) at room temperature until the starting material is consumed (as monitored by TLC).

  • The reaction mixture is then worked up appropriately (e.g., neutralization, extraction) and the crude product is purified by column chromatography to yield the N-substituted pyridine.

Table 3: Hypothetical Reactants and Products for Hantzsch Pyridine Synthesis

Aldehyde (R-CHO)β-KetoesterProductExpected Yield Range (after oxidation)
BenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)pyridine-3,5-dicarboxylate50-70%
4-NitrobenzaldehydeMethyl acetoacetateDimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)pyridine-3,5-dicarboxylate45-65%
IsobutyraldehydeEthyl acetoacetateDiethyl 4-isopropyl-2,6-dimethyl-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)pyridine-3,5-dicarboxylate40-60%
Synthesis of Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. This compound is an ideal candidate for this reaction to produce N-substituted pyrroles.

Experimental Workflow for Paal-Knorr Pyrrole Synthesis

PaalKnorr_Workflow start Mix 1,4-Dicarbonyl Compound and 2-(THP-2-yl)ethanamine in a suitable solvent (e.g., Ethanol) reaction Heat the mixture (often with a catalytic amount of acid) start->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography or Distillation workup->purification product N-substituted Pyrrole purification->product

Caption: A typical experimental workflow for the Paal-Knorr synthesis of pyrroles.

Illustrative Experimental Protocol:

  • A solution of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL) is stirred at room temperature or heated to reflux. A weak acid catalyst like acetic acid can be added to facilitate the reaction.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or distillation to afford the N-substituted pyrrole.

Table 4: Hypothetical Reactants and Products for Paal-Knorr Pyrrole Synthesis

1,4-Dicarbonyl CompoundProductExpected Yield Range
2,5-Hexanedione2,5-Dimethyl-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrrole70-90%
1-Phenyl-1,4-pentanedione2-Methyl-5-phenyl-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrrole65-85%
3,4-Dimethyl-2,5-hexanedione2,3,4,5-Tetramethyl-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrrole60-80%

Potential Signaling Pathways and Biological Relevance

The heterocyclic scaffolds that can be synthesized using this compound are prevalent in a multitude of biologically active compounds.

  • Dihydropyrimidines and Tetrahydropyrimidines: These cores are found in calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors. The incorporation of the tetrahydropyran moiety could modulate the pharmacokinetic properties of these compounds, potentially leading to improved drug candidates.

  • Pyridines: The pyridine ring is a key component of numerous drugs, including those targeting kinases, G-protein coupled receptors (GPCRs), and ion channels. N-alkylation with the 2-(tetrahydro-2H-pyran-2-yl)ethyl group can provide a vector for further functionalization or for optimizing interactions with the biological target.

  • Pyrroles: The pyrrole nucleus is present in many natural products and pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties. The N-substituent can play a crucial role in determining the biological activity profile.

Illustrative Signaling Pathway Involvement

Signaling_Pathway cluster_0 Potential Drug Action cluster_1 Cellular Signaling Cascade Drug Synthesized Heterocycle (e.g., Dihydropyrimidine derivative) Target Biological Target (e.g., Calcium Channel) Drug->Target Modulation Downstream Downstream Signaling (e.g., Muscle Contraction) Target->Downstream Signal Transduction Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: Hypothetical modulation of a signaling pathway by a synthesized heterocycle.

Conclusion

This compound is a promising and readily available building block for the synthesis of a variety of N-substituted heterocyclic compounds. Although specific examples in the literature are sparse, its inherent reactivity as a primary amine suggests its broad applicability in well-established synthetic transformations such as the Biginelli, Hantzsch, and Paal-Knorr reactions. The incorporation of the tetrahydropyran moiety offers a valuable strategy for modifying the physicochemical and pharmacokinetic properties of the resulting heterocyclic scaffolds. This guide provides a theoretical foundation and practical, illustrative protocols to encourage the exploration of this versatile building block in the pursuit of novel bioactive molecules for drug discovery and development. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols: The Role of Tetrahydropyran Moieties in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of complex organic synthesis, particularly in drug development, the use of protecting groups is a fundamental strategy to ensure the selective transformation of multifunctional molecules. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for various functionalities, including hydroxyls, thiols, and amines. This document provides detailed application notes and protocols related to the use of tetrahydropyran-containing compounds, with a specific clarification on the role of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride.

It is a common misconception that this compound itself functions as a protecting group. In reality, this compound is a valuable synthetic building block. The primary amine of this molecule can be incorporated into a larger molecular structure, and in the course of such a synthesis, this very amine group often requires protection. These notes, therefore, will first elucidate the general principles of THP as a protecting group for amines and then provide specific protocols for the protection and deprotection of the amine functionality on the 2-(Tetrahydro-2H-pyran-2-YL)ethanamine building block, enabling its effective use in multi-step synthetic pathways.

The Tetrahydropyranyl (THP) Group in Amine Protection

The THP group is typically introduced to an amine via reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The resulting N-THP linkage forms a hemiaminal acetal which is stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and organometallic reactions.[1] Its removal is conveniently achieved under mild acidic conditions, which allows for orthogonal deprotection in the presence of other protecting groups.[1]

Logical Relationship: Building Block vs. Protecting Group

G cluster_0 Protecting Group Chemistry cluster_1 Synthetic Building Block Application PG Protecting Group (e.g., THP) ProtectedFuncGroup Protected Functional Group PG->ProtectedFuncGroup Protection FuncGroup Functional Group (e.g., Amine) FuncGroup->ProtectedFuncGroup ProtectedFuncGroup->FuncGroup Deprotection BuildingBlock 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (Building Block) Intermediate N-Protected Building Block BuildingBlock->Intermediate Amine Protection TargetMolecule Final Target Molecule Intermediate->TargetMolecule Incorporation into Synthesis Clarification Clarification: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine is a building block, not a protecting group reagent.

Caption: Clarifying the role of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Application of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine as a Synthetic Building Block

Compounds containing the tetrahydropyran motif are prevalent in a variety of biologically active molecules and natural products.[2][3] Consequently, 2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its derivatives serve as important synthons in medicinal chemistry for the construction of novel pharmaceutical candidates. For instance, structurally related tetrahydropyran moieties have been incorporated into selective CB2 receptor agonists for the treatment of inflammatory pain.[4]

To utilize 2-(Tetrahydro-2H-pyran-2-YL)ethanamine in a multi-step synthesis, its primary amine must often be temporarily protected to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on the reaction conditions of the subsequent synthetic steps.

Experimental Protocols: Protection of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

Below are detailed protocols for the protection of the primary amine of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine using common amine protecting groups.

Workflow for Amine Protection

G start Start: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine + Protecting Group Reagent reaction Reaction in Suitable Solvent with Base (if required) start->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification product N-Protected Product purification->product

Caption: General workflow for the protection of the amine group.

Protocol 1: Boc Protection (tert-Butoxycarbonyl)

The Boc group is a widely used protecting group for amines, stable to a variety of conditions but easily removed with acid.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Cbz Protection (Carboxybenzyl)

The Cbz group is stable to acidic conditions and is typically removed by catalytic hydrogenation.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane/Water or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) and sodium carbonate (2.5 eq) in a 2:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the residue by flash chromatography.

Experimental Protocols: Deprotection of N-Protected 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

The choice of deprotection method is dictated by the protecting group used and the stability of the overall molecule.

Workflow for Amine Deprotection

G start Start: N-Protected Building Block deprotection Deprotection Reaction (Acidic, Basic, or Hydrogenolysis) start->deprotection monitoring Monitor Reaction Progress (TLC or LC-MS) deprotection->monitoring neutralization Neutralization and Workup monitoring->neutralization Upon Completion purification Purification (if necessary) neutralization->purification product Deprotected Amine purification->product

Caption: General workflow for the deprotection of the amine group.

Protocol 3: Boc Deprotection

Materials:

  • N-Boc-2-(Tetrahydro-2H-pyran-2-YL)ethanamine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-2-(Tetrahydro-2H-pyran-2-YL)ethanamine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (5-10 eq) or a 4M solution of HCl in dioxane dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Protocol 4: Cbz Deprotection

Materials:

  • N-Cbz-2-(Tetrahydro-2H-pyran-2-YL)ethanamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-2-(Tetrahydro-2H-pyran-2-YL)ethanamine (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 2-12 hours).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Presentation: Summary of Protection and Deprotection Reactions

Protection ReactionReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Protection (Boc)₂ONaHCO₃/TEADCM/THF0 to RT12-18>90
Cbz Protection Cbz-ClNa₂CO₃/K₂CO₃Dioxane/H₂O0 to RT4-685-95
Deprotection ReactionReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Deprotection TFA or 4M HClDCM0 to RT1-3>95
Cbz Deprotection H₂, 10% Pd/CMeOH/EtOHRT2-12>95

Conclusion

While this compound is not employed as a protecting group, it stands as a versatile building block for the synthesis of complex molecules in drug discovery and development. The successful incorporation of this moiety into a target structure hinges on the judicious use of amine protecting groups. The protocols detailed herein for the protection of its primary amine with Boc and Cbz groups, and their subsequent removal, provide researchers with reliable methods to facilitate their synthetic endeavors. The high yields and straightforward nature of these procedures make them amenable to a wide range of synthetic applications.

References

Application Notes and Protocols for the Deprotection of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1][2] The deprotection of THP ethers is a critical step in many synthetic routes, particularly in the preparation of pharmaceutical intermediates and active ingredients. This document provides detailed application notes and protocols for the deprotection of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride to yield 2-aminoethanol hydrochloride. The presence of a primary amine as a hydrochloride salt necessitates careful selection of deprotection conditions to ensure efficient cleavage of the THP ether while maintaining the integrity of the amino group.

Acid-catalyzed hydrolysis is the most common and effective method for the removal of the THP protecting group.[1][3] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable carbocation and the desired alcohol. This process is typically carried out in a protic solvent with a catalytic amount of a strong acid.

Data Presentation: Comparison of Acidic Catalysts for THP Deprotection

The selection of an appropriate acidic catalyst is crucial for achieving high yields and purity in the deprotection of this compound. The following table summarizes various acidic catalysts and their typical reaction conditions for the deprotection of THP ethers, which can be adapted for the target compound.

CatalystSolvent(s)TemperatureReaction TimeTypical Yield (%)Reference(s)
p-Toluenesulfonic acid (p-TsOH)Methanol or EthanolRoom Temp.30-60 minGood to High[4]
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temp. - 60°C12-16 hGood[4]
Hydrochloric acid (HCl)Dioxane/WaterRoom Temp.~2 hGood[4]
Trifluoroacetic acid (TFA)DichloromethaneRoom Temp.< 30 minHigh[4]
Acetic Acid/THF/Water (4:2:1)-45°CVariableGood[4]

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a standard and effective method for the deprotection of THP ethers.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 30-60 minutes), carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminoethanol.

  • Further purification can be achieved by distillation or crystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in a Protic Solvent

Given that the starting material is a hydrochloride salt, using hydrochloric acid for deprotection can be a straightforward approach.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (0.1-0.2 M concentration) in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • The resulting product will be 2-aminoethanol hydrochloride. If the free amine is desired, the hydrochloride salt can be neutralized with a suitable base and extracted as described in Protocol 1.

  • The hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Mandatory Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of THP-Protected Ethanolamine THP_amine 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (as Hydrochloride Salt) Protonated_ether Protonated THP Ether THP_amine->Protonated_ether H+ (catalyst) Carbocation Stabilized Carbocation + 2-Aminoethanol Protonated_ether->Carbocation Cleavage Final_Product 2-Aminoethanol Hydrochloride Carbocation->Final_Product Byproduct 5-Hydroxypentanal Carbocation->Byproduct Reaction with H2O

Caption: Mechanism of acid-catalyzed deprotection of THP-protected ethanolamine.

Experimental_Workflow cluster_1 Experimental Workflow for THP Deprotection start Start | Dissolve 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl in Solvent add_catalyst Add Acid Catalyst (e.g., p-TsOH or HCl) start->add_catalyst reaction Stir at Room Temperature Monitor by TLC/LC-MS add_catalyst->reaction workup Work-up Neutralization (if necessary) Solvent Removal reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification Distillation or Recrystallization drying->purification end End | Isolated 2-Aminoethanol or its Hydrochloride Salt purification->end

Caption: General experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols: Incorporation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine as a Peptidomimetic Building Block in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids and peptidomimetic building blocks is a key strategy in modern drug discovery, offering a pathway to novel peptides with enhanced stability, modified structural properties, and unique functionalities. 2-(Tetrahydro-2H-pyran-2-YL)ethanamine is a unique structural moiety that can be incorporated into peptide chains to introduce a flexible, cyclic ether linkage. As a hydrochloride salt, this building block is amenable to standard peptide synthesis workflows following appropriate protection of its primary amine.

This document provides detailed application notes and representative protocols for the use of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS). The protocols described herein are based on established methodologies for the incorporation of custom building blocks into peptide sequences.

Core Principles and Applications

Incorporating the 2-(tetrahydro-2H-pyran-2-YL)ethanamine (Thp-EA) moiety into a peptide backbone serves to create a peptidomimetic with altered conformational properties. The tetrahydropyran ring introduces a flexible, hydrophilic, and non-ionizable side chain-like structure. Potential applications include:

  • Modulation of Secondary Structure: The bulk and flexibility of the Thp-EA unit can disrupt or promote specific secondary structures such as β-turns or random coils.

  • Enhancement of Solubility: The ether linkages within the tetrahydropyran ring can improve the aqueous solubility of hydrophobic peptides.

  • Increased Proteolytic Stability: Modification of the peptide backbone with non-standard building blocks can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.

To be compatible with standard Fmoc-SPPS, the primary amine of this compound must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

This protocol outlines the procedure for the Fmoc protection of the primary amine of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amine solution while stirring at room temperature.

  • Allow the reaction to proceed overnight with continuous stirring.

  • Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 1 M HCl, which will cause the Fmoc-protected product to precipitate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected building block.

  • Purify the product by flash chromatography or recrystallization as needed.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Thp-EA-OH

This protocol details a single coupling cycle for the incorporation of the Fmoc-protected 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (Fmoc-Thp-EA) into a peptide sequence on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-Thp-EA (prepared as in Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Activation of Fmoc-Thp-EA: In a separate vial, dissolve Fmoc-Thp-EA (3 eq.), HATU or HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated building block solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5x) and DCM (2x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Data Presentation

The following tables present representative data for the synthesis and characterization of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-X, where X is the Thp-EA building block).

Table 1: Reagents for SPPS of a Model Peptide

Reagent/Building BlockMolar Equivalents (relative to resin capacity)
Fmoc-Amino Acids3.0
Fmoc-Thp-EA3.0
HATU/HBTU2.9
DIPEA6.0
20% Piperidine in DMFAs required

Table 2: Representative Yield and Purity Data

Peptide SequenceCrude Yield (%)Purity by RP-HPLC (%)Theoretical Mass [M+H]⁺Observed Mass [M+H]⁺
Tyr-Gly-Gly-Phe-Leu-Thp-EA78>95 (after purification)725.41725.43

Visualizations

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 4. Coupling to Resin Deprotection->Coupling Activation 3. Building Block Activation (Fmoc-Thp-EA, HATU, DIPEA) Activation->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat for next cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage Final Residue Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis incorporating the Fmoc-Thp-EA building block.

Caption: Logical relationship showing the modification of a standard peptide structure using the Thp-EA building block.

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-acylated and N-alkylated derivatives of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. This versatile building block is a valuable starting material for the generation of diverse chemical libraries for drug discovery and development. The tetrahydrofuran (THF) moiety is a common scaffold in medicinal chemistry, known to influence physicochemical properties such as solubility and metabolic stability. The primary amine handle allows for a wide range of chemical modifications, making it a key component in the synthesis of novel therapeutic agents.

Overview of Synthetic Strategies

Derivatization of this compound primarily involves reactions targeting the primary amine. The two most common and effective strategies are N-acylation to form amides and reductive amination to yield secondary amines. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

N-Acylation: This reaction forms a stable amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride, carboxylic acid (with a coupling agent), or an activated ester. This method is widely used to introduce a variety of substituents, influencing the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Reductive Amination: This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to a secondary amine. This strategy is highly effective for introducing alkyl or arylalkyl groups, which can modulate the lipophilicity and steric bulk of the molecule.

Experimental Protocols

General Considerations
  • Starting Material: this compound is a salt. For most reactions, it is necessary to liberate the free amine by treating it with a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous sodium bicarbonate) either prior to the reaction or in situ.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Crude products are typically purified by column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the synthesis of an N-acyl derivative using an acyl chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl derivative.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a general method for the synthesis of a secondary amine derivative via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH) (approximately 0.1 M).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., methanol/DCM with a small percentage of ammonium hydroxide) to yield the desired secondary amine.

Data Presentation

The following tables summarize representative data for the synthesis of N-acylated and N-alkylated derivatives of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for N-Acylation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

EntryAcylating AgentProductReaction Time (h)Yield (%)
1Benzoyl chlorideN-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)benzamide485
2Acetyl chlorideN-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)acetamide292
34-Fluorobenzoyl chlorideN-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)-4-fluorobenzamide588
4Phenylacetic acid (with HATU/DIPEA)N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)-2-phenylacetamide1278

Table 2: Representative Yields for Reductive Amination with 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1BenzaldehydeN-Benzyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine1682
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-2-(tetrahydro-2H-pyran-2-yl)ethanamine1879
3CyclohexanoneN-Cyclohexyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine2475
4AcetoneN-Isopropyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine1285

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the derivatization of this compound.

Synthetic_Workflow start 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride free_amine Free Amine start->free_amine Base (e.g., TEA) n_acylation N-Acylation free_amine->n_acylation reductive_amination Reductive Amination free_amine->reductive_amination acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->n_acylation aldehyde Aldehyde/Ketone (R'-CHO / R'-CO-R'') aldehyde->reductive_amination amide_product N-Acyl Derivative n_acylation->amide_product amine_product N-Alkyl Derivative reductive_amination->amine_product Reducing Agent (e.g., STAB) Signaling_Pathway cluster_synapse Synaptic Cleft Neurotransmitter Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) DAT Dopamine Transporter (DAT) Neurotransmitter->DAT Reuptake NET Norepinephrine Transporter (NET) Neurotransmitter->NET Reuptake SERT Serotonin Transporter (SERT) Neurotransmitter->SERT Reuptake Derivative Synthesized Derivative Derivative->DAT Inhibition Derivative->NET Inhibition Derivative->SERT Inhibition

Application Note: Spectroscopic Analysis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the expected ¹H and ¹³C NMR spectroscopic data for this compound and a comprehensive protocol for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Note on the Hydrochloride Salt: The formation of the hydrochloride salt from the free amine will induce notable changes in the NMR spectrum. Protons and carbons in proximity to the newly formed ammonium group (NH₃⁺) will experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge. Specifically, the signals for H-7, H-8, C-7, and C-8 are expected to be most affected. Additionally, the protons on the nitrogen will become visible in the ¹H NMR spectrum, typically as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (Free Base)
Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-23.35 - 3.45m1H-
H-6a3.95 - 4.05m1H-
H-6e3.35 - 3.45m1H-
H-3, H-4, H-51.40 - 1.65m6H-
H-71.65 - 1.80m2H-
H-82.75 - 2.85t2H6.5
NH₂1.10 - 1.30br s2H-

m = multiplet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (Free Base)
Atom NumberPredicted Chemical Shift (ppm)
C-278.5
C-668.0
C-331.0
C-426.0
C-523.5
C-737.0
C-842.0

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignment.

Caption: Structure of this compound.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the polarity and salt nature of the analyte.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option, as it will allow for the observation of the N-H protons.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CD₃OD, D₂O, or DMSO-d₆CD₃OD, D₂O, or DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2 seconds
Number of Scans 16-641024-4096 or more
Spectral Width -2 to 12 ppm-10 to 220 ppm
Referencing Residual solvent peakResidual solvent peak
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

  • Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm; D₂O: δH ≈ 4.79 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This application note provides essential predicted ¹H and ¹³C NMR data for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its hydrochloride salt, along with a detailed experimental protocol for data acquisition and processing. By following these guidelines, researchers and drug development professionals can confidently perform structural characterization and purity assessment of this important chemical entity. The provided diagrams for the chemical structure and experimental workflow further aid in the clear understanding and execution of the analytical process.

References

Application Notes and Protocols: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The information is curated for use in a laboratory setting.

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The tetrahydropyran (THP) moiety is a common feature in many natural products and synthetic compounds, often imparting favorable pharmacokinetic properties. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media, facilitating its use in various chemical transformations and biological assays. This document outlines a representative synthetic protocol for the preparation of this compound, based on established chemical principles for related compounds.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol. These values are representative and may vary depending on the specific experimental conditions and scale of the reaction.

ParameterValueReference
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 132-136 °C
Boiling Point 200.5 °C at 760 mmHg
Purity (Typical) >97%
Overall Yield (Hypothetical) 60-70%N/A
Storage Temperature Room Temperature

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method derived from the synthesis of analogous compounds.

Step 1: Protection of 2-Aminoethanol with a Phthalimide Group

This initial step protects the amine functionality to prevent side reactions in subsequent steps.

Materials:

  • 2-Aminoethanol

  • Phthalic anhydride

  • Toluene

  • Dean-Stark apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminoethanol (1.0 eq), phthalic anhydride (1.0 eq), and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield N-(2-hydroxyethyl)phthalimide, which can be used in the next step without further purification.

Step 2: O-Alkylation with 3,4-Dihydro-2H-pyran

This step introduces the tetrahydropyran moiety onto the hydroxyl group.[3]

Materials:

  • N-(2-hydroxyethyl)phthalimide (from Step 1)

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure:

  • Dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add a catalytic amount of p-TSA (e.g., 0.05 eq).

  • Cool the mixture in an ice bath and add 3,4-dihydro-2H-pyran (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)isoindoline-1,3-dione.

Step 3: Deprotection of the Phthalimide Group

This step liberates the primary amine.[3]

Materials:

  • 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)isoindoline-1,3-dione (from Step 2)

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup

Procedure:

  • Dissolve the product from Step 2 in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-2-yloxy)ethanamine.

Step 4: Formation of the Hydrochloride Salt

This final step converts the free amine to its more stable and soluble hydrochloride salt.[3]

Materials:

  • Crude 2-(tetrahydro-2H-pyran-2-yloxy)ethanamine (from Step 3)

  • Hydrochloric acid (4M in 1,4-dioxane or ethereal HCl)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • Dissolve the crude amine from Step 3 in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane or ethereal HCl dropwise with stirring.

  • A white precipitate of this compound should form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis of the target compound.

Synthesis_Pathway A 2-Aminoethanol B N-(2-hydroxyethyl)phthalimide A->B Phthalic anhydride, Toluene, Reflux C 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)isoindoline-1,3-dione B->C 3,4-Dihydro-2H-pyran, p-TSA, DCM D 2-(Tetrahydro-2H-pyran-2-yloxy)ethanamine C->D Hydrazine hydrate, Ethanol, Reflux E This compound D->E HCl in Dioxane

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Protection of Amine start->step1 step2 Step 2: O-Alkylation with DHP step1->step2 step3 Step 3: Phthalimide Deprotection step2->step3 step4 Step 4: Hydrochloride Salt Formation step3->step4 purification Purification (Filtration & Drying) step4->purification analysis Analysis (NMR, MS, MP) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis and analysis.

References

Application Notes and Protocols for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecule libraries.[1][2] The choice of building blocks and linkers is critical for the success of any solid-phase synthetic strategy.[3][4] This document provides detailed application notes and protocols for the use of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, a versatile building block for introducing a flexible, cyclic ether motif in solid-phase organic synthesis (SPOS).

The tetrahydropyran (THP) moiety is a stable, hydrophilic group that can influence the physicochemical properties of a molecule, such as solubility and conformational rigidity.[5] The primary amine of 2-(tetrahydro-2H-pyran-2-YL)ethanamine allows for its straightforward attachment to a variety of solid supports, making it an attractive component for the synthesis of novel small molecules and peptide conjugates.[6][7]

Applications

This compound can be utilized in solid-phase synthesis in several key applications:

  • As a Linker Foundation: The molecule can be attached to a solid support to serve as the base for a novel linker system. The THP group can provide spacing and influence the cleavage characteristics of the final linker.

  • In the Synthesis of Small Molecule Libraries: As a primary amine building block, it can be incorporated into combinatorial libraries of small molecules, introducing a unique structural and functional element.

  • For the Development of Peptide-Drug Conjugates (PDCs): The molecule can be used to connect a small molecule drug to a peptide, with the THP group potentially improving the pharmacokinetic profile of the conjugate.[7]

This document will focus on its application as a building block for the synthesis of a small molecule library on a solid support.

Experimental Protocols

Protocol 1: Immobilization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the title compound to 2-chlorotrityl chloride (2-CTC) resin, a highly acid-labile resin suitable for the synthesis of protected small molecules.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.2 mmol/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Preparation of Amine Solution: In a separate flask, dissolve this compound (431 mg, 2.4 mmol, 2.0 eq) in a mixture of anhydrous DCM (10 mL) and DIPEA (0.84 mL, 4.8 mmol, 4.0 eq).

  • Coupling: Drain the DCM from the swollen resin and add the amine solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (2 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • DCM (3 x 15 mL)

    • DMF (3 x 15 mL)

    • MeOH (3 x 15 mL)

    • DCM (3 x 15 mL)

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the amine onto the resin can be determined by a variety of methods, such as the picric acid test for primary amines.

Expected Results:

The loading of the amine onto the 2-chlorotrityl chloride resin is typically in the range of 0.8 - 1.1 mmol/g.

ParameterTypical Value
Resin2-Chlorotrityl Chloride
Initial Resin Loading~1.2 mmol/g
Amine2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl
Equivalents of Amine2.0
Equivalents of DIPEA4.0
Final Resin Loading 0.8 - 1.1 mmol/g

Table 1: Typical loading results for the immobilization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine on 2-chlorotrityl chloride resin.

G cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Amine_HCl Amine Hydrochloride Amine_Solution Amine Solution Amine_HCl->Amine_Solution Dissolve in DCM DIPEA DIPEA DIPEA->Amine_Solution DCM DCM Couple Couple Amine (4 hours) Amine_Solution->Couple Swell->Couple Cap Cap with MeOH Couple->Cap Wash Wash Resin Cap->Wash Dry Dry Resin Wash->Dry Loaded_Resin Loaded_Resin Dry->Loaded_Resin Final Product

Workflow for Immobilization of the Amine on 2-CTC Resin.
Protocol 2: Solid-Phase Synthesis of a Substituted Urea Library

This protocol outlines a representative synthetic sequence for the creation of a diverse urea library starting from the resin-bound 2-(tetrahydro-2H-pyran-2-YL)ethanamine.

Materials:

  • Resin from Protocol 1 (loading ~1.0 mmol/g)

  • A diverse set of isocyanates (R-N=C=O)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Solid-phase synthesis vessels or multi-well plate

Procedure:

  • Resin Swelling: Swell the amine-loaded resin (100 mg, 0.1 mmol) in anhydrous DCM (2 mL) for 30 minutes.

  • Urea Formation: Add a solution of the desired isocyanate (0.3 mmol, 3.0 eq) in anhydrous DCM (1 mL) to the swollen resin. Agitate the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • DCM (3 x 2 mL)

    • DMF (3 x 2 mL)

    • MeOH (3 x 2 mL)

    • DCM (3 x 2 mL)

  • Drying: Dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Evaporate the TFA from the filtrate under a stream of nitrogen.

  • Purification and Analysis: The crude product can be purified by preparative HPLC and characterized by LC-MS and NMR.

Expected Results:

This protocol is expected to yield a library of substituted ureas with good purity after purification. The yields will vary depending on the specific isocyanate used.

R-Group of IsocyanateCrude Yield (%)Purity by HPLC (%)
Phenyl8592
4-Chlorophenyl8290
n-Butyl8895
Cyclohexyl8693

Table 2: Representative yields and purities for the synthesis of a substituted urea library.

G cluster_synthesis Synthesis on Resin cluster_cleavage Cleavage and Isolation Start_Resin Amine-Loaded Resin Swell Swell Resin in DCM Start_Resin->Swell Urea_Formation Add Isocyanate (R-N=C=O) Swell->Urea_Formation Wash_1 Wash Resin Urea_Formation->Wash_1 Cleavage Cleave with TFA Cocktail Wash_1->Cleavage Filter Filter Cleavage->Filter Evaporate Evaporate TFA Filter->Evaporate Purify HPLC Purification Evaporate->Purify Final_Product Final_Product Purify->Final_Product Pure Urea Product

Workflow for the Solid-Phase Synthesis of a Urea Library.

Conclusion

This compound is a valuable building block for solid-phase organic synthesis. Its primary amine allows for robust attachment to various solid supports, and the stable, hydrophilic tetrahydropyran moiety can be used to modulate the properties of the final products. The provided protocols offer a starting point for the successful immobilization of this amine and its subsequent use in the generation of small molecule libraries. These methods can be adapted for a wide range of synthetic targets, making this compound a useful addition to the toolkit of medicinal and synthetic chemists.

References

Application Notes and Protocols for the Characterization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its derivatives. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure, purity, and chiral separation of these compounds, which are significant in pharmaceutical research and development.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivatives. Both ¹H and ¹³C NMR are crucial for a complete assignment of the molecule's protons and carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl Sulfoxide-d₆, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Perform additional 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of protons and carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Data Presentation: Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivative. Note that the exact chemical shifts can vary depending on the specific substitution pattern and the solvent used. The data presented here is based on the analysis of the closely related analog, (Tetrahydro-2H-pyran-2-ylmethyl)amine.[1]

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H-2 (CH)3.10 - 3.40 (m)76.0 - 78.0
H-6 (CH₂)3.35 - 3.45 (m, 1H), 3.90 - 4.00 (m, 1H)67.0 - 69.0
Ethanamine (CH₂)2.70 - 2.90 (m)42.0 - 44.0
Ethanamine (CH₂)1.40 - 1.60 (m)30.0 - 32.0
H-3, H-4, H-5 (CH₂)1.20 - 1.90 (m)22.0 - 32.0
Amine (NH₂)1.50 - 2.50 (br s)-

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile and thermally stable compounds.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for tetrahydropyran derivatives involve the loss of side chains and ring opening.

Data Presentation: Expected Mass Spectral Data
Ion m/z (relative abundance) Interpretation
[M]⁺Expected at the molecular weight of the derivativeMolecular Ion
[M-C₂H₅N]⁺M - 43Loss of the ethylamine side chain
[C₅H₉O]⁺85Tetrahydropyranyl cation

Purity Determination and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivatives. Furthermore, by employing a chiral stationary phase, it can be used to separate and quantify enantiomers, which is critical in drug development as enantiomers can have different pharmacological activities.

Experimental Protocol: HPLC
  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • For Purity Analysis (Reversed-Phase):

      • HPLC System: A standard HPLC system with a UV detector.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

      • Injection Volume: 10 µL.

    • For Chiral Separation:

      • HPLC System: As above.

      • Column: A chiral stationary phase (CSP) column. Cellulose and amylose-based CSPs are often effective for separating enantiomers of compounds with amine and alcohol functional groups.[2]

      • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Chiral Separation: Determine the retention times of the two enantiomers and calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.

Data Presentation: Representative HPLC Data

Purity Analysis (Reversed-Phase)

Parameter Value
Retention Time (tᵣ)Dependent on the specific derivative and gradient
Purity (%)> 95% (typical for purified compounds)

Chiral Separation

Parameter Value
Retention Time (tᵣ) of Enantiomer 1Dependent on CSP and mobile phase
Retention Time (tᵣ) of Enantiomer 2Dependent on CSP and mobile phase
Resolution (Rs)> 1.5 (baseline separation)
Selectivity (α)> 1.1

Visualized Workflows

General Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis cluster_results Results Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Sample HPLC HPLC Analysis (Purity & Chiral Separation) Purification->HPLC Sample NMR_Data ¹H, ¹³C Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data HPLC_Data Chromatogram HPLC->HPLC_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure Purity Purity Assessment HPLC_Data->Purity Enantiomeric_Ratio Enantiomeric Ratio HPLC_Data->Enantiomeric_Ratio

Caption: General workflow for the synthesis, purification, and analytical characterization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivatives.

Chiral HPLC Separation Logic

Start Racemic Mixture of Derivative Injection Inject onto Chiral HPLC Column Start->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Elution1 Elution of Enantiomer 1 Separation->Elution1 Weaker Interaction Elution2 Elution of Enantiomer 2 Separation->Elution2 Stronger Interaction Detection UV Detection Elution1->Detection Elution2->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Ratio Chromatogram->Quantification

Caption: Logical flow of enantiomeric separation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine derivatives using chiral HPLC.

References

Application Notes and Protocols for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent scaffold found in numerous natural products and synthetic bioactive molecules, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions as a hydrogen bond acceptor. The ethanamine side chain provides a key reactive handle for the introduction of this scaffold into a wide array of molecular architectures, making it a versatile component in the design and synthesis of novel therapeutic agents.

The pyran ring is a core structure in a variety of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. While specific biological data for this compound itself is not extensively documented in publicly available literature, its utility is primarily realized through its incorporation into larger molecules that target a range of biological pathways.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(tetrahydro-2H-pyran-2-YL)ethanamine moiety serves as a crucial pharmacophoric element or a key intermediate in the synthesis of compounds targeting various enzymes and receptors. Its structural features can influence the solubility, metabolic stability, and target-binding affinity of the final drug candidate.

As a Building Block for Bioactive Scaffolds

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules. The terminal primary amine allows for a variety of chemical transformations, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids to introduce the tetrahydropyran motif into peptide or small molecule backbones.

  • Reductive amination: Reaction with aldehydes and ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

These reactions enable the exploration of a broad chemical space around the tetrahydropyran core, facilitating structure-activity relationship (SAR) studies.

Incorporation into Enzyme Inhibitors

The tetrahydropyran ring can be found in various enzyme inhibitors. For instance, derivatives of pyran have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor, interacting with key residues in the active site of enzymes.

While direct inhibitory data for the title compound is not available, related pyran-containing molecules have shown inhibitory activity against various enzymes.

Table 1: Examples of Bioactive Pyran Derivatives and their Biological Targets

Compound ClassBiological TargetReported IC50 Values
Xanthone DerivativesAcetylcholinesterase (AChE)0.88 ± 0.04 µM to 21.5 µM[1]
Chromeno[3,4-b]xanthonesAcetylcholinesterase (AChE)2.9 mM to 3.9 mM[1]
Multifunctional Xanthone/Alkylbenzylamine HybridsAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)0.85 mM (AChE), 0.59 mM (BuChE)[1]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the literature, a generalized synthetic protocol is provided based on established methodologies for the synthesis of related 2-substituted tetrahydropyrans and their subsequent amination.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Step 1: Synthesis of 2-(2-Azidoethyl)tetrahydro-2H-pyran

  • To a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added sodium azide (1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(2-azidoethyl)tetrahydro-2H-pyran.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-(2-Azidoethyl)tetrahydro-2H-pyran to 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

  • The crude or purified 2-(2-azidoethyl)tetrahydro-2H-pyran (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalyst, such as 10% palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-2-YL)ethanamine.

Step 3: Formation of the Hydrochloride Salt

  • The crude amine is dissolved in a suitable solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the amine at 0 °C.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Visualizations

G General Synthetic Workflow for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl cluster_0 Starting Material cluster_1 Azide Formation cluster_2 Reduction cluster_3 Salt Formation 2-(2-Bromoethoxy)tetrahydro-2H-pyran 2-(2-Bromoethoxy)tetrahydro-2H-pyran 2-(2-Azidoethyl)tetrahydro-2H-pyran 2-(2-Azidoethyl)tetrahydro-2H-pyran 2-(2-Bromoethoxy)tetrahydro-2H-pyran->2-(2-Azidoethyl)tetrahydro-2H-pyran NaN3, DMF 2-(Tetrahydro-2H-pyran-2-YL)ethanamine 2-(Tetrahydro-2H-pyran-2-YL)ethanamine 2-(2-Azidoethyl)tetrahydro-2H-pyran->2-(Tetrahydro-2H-pyran-2-YL)ethanamine H2, Pd/C 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl 2-(Tetrahydro-2H-pyran-2-YL)ethanamine->2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl HCl G Application in Bioactive Molecule Synthesis Building_Block 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Reductive_Amination Reductive Amination Building_Block->Reductive_Amination Urea_Formation Urea Formation Building_Block->Urea_Formation Sulfonamide_Formation Sulfonamide Formation Building_Block->Sulfonamide_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Coupling Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Reductive_Amination Isocyanate Isocyanate (R-NCO) Isocyanate->Urea_Formation Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Sulfonamide_Formation Bioactive_Amide Bioactive Amide Amide_Coupling->Bioactive_Amide Bioactive_Amine Bioactive Secondary/Tertiary Amine Reductive_Amination->Bioactive_Amine Bioactive_Urea Bioactive Urea Urea_Formation->Bioactive_Urea Bioactive_Sulfonamide Bioactive Sulfonamide Sulfonamide_Formation->Bioactive_Sulfonamide

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The protocol details a robust two-step synthetic route commencing from the readily available starting material, 2-bromotetrahydropyran. The synthesis involves the formation of an intermediate, 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile, followed by its reduction to the desired primary amine and subsequent conversion to the hydrochloride salt. This application note includes detailed experimental protocols, data presentation in tabular format for easy comparison of key process parameters, and visualizations of the experimental workflow to ensure clarity and reproducibility.

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its derivatives are important intermediates in the synthesis of various biologically active molecules. The tetrahydropyran motif is a common feature in many natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties. A reliable and scalable synthesis of this amine hydrochloride is crucial for advancing drug discovery and development programs. The presented protocol is designed for scalability, emphasizing safe and efficient procedures suitable for industrial applications.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile. This step involves the nucleophilic substitution of 2-bromotetrahydropyran with a cyanide salt.

  • Step 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile and Hydrochloride Salt Formation. The nitrile intermediate is reduced to the corresponding primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
2-Bromotetrahydropyran165.031.451.0
Sodium Cyanide (NaCN)49.01-1.2
Dimethyl Sulfoxide (DMSO)78.131.10-
Deionized Water18.021.00-
Diethyl Ether74.120.713-
Brine (saturated NaCl solution)---
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • To a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add sodium cyanide (1.2 eq.) and dimethyl sulfoxide (DMSO, 10 vol based on the halide).

  • Stir the mixture at room temperature to ensure the dissolution of sodium cyanide.

  • Slowly add 2-bromotetrahydropyran (1.0 eq.) to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water (20 vol).

  • Extract the aqueous layer with diethyl ether (3 x 15 vol).

  • Combine the organic layers and wash with brine (2 x 10 vol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile.

  • The crude product can be purified by vacuum distillation if required.

Expected Yield: 80-90%

Step 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile and Hydrochloride Salt Formation

Two primary methods are presented for the reduction of the nitrile intermediate: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LAH).

Method A: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-(Tetrahydro-2H-pyran-2-yl)acetonitrile125.171.0
Raney Nickel (slurry in water)-~10% w/w
Methanol32.04-
Hydrogen Gas (H₂)2.02Excess
Hydrochloric Acid (in isopropanol, ~5-6 M)36.461.1
Methyl tert-butyl ether (MTBE)88.15-

Procedure:

  • To a high-pressure hydrogenation reactor, add 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (1.0 eq.) and methanol (10 vol).

  • Carefully add Raney Nickel slurry (~10% w/w) under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 40-50°C and stir vigorously.

  • Monitor the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Combine the filtrate and washings, and cool to 0-5°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq.) to the stirred solution.

  • A precipitate of this compound will form.

  • Stir the slurry at 0-5°C for 1-2 hours.

  • Collect the solid by filtration, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum to afford the final product.

Expected Yield: 75-85%

Method B: Lithium Aluminum Hydride (LAH) Reduction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-(Tetrahydro-2H-pyran-2-yl)acetonitrile125.171.0
Lithium Aluminum Hydride (LAH)37.951.5
Anhydrous Tetrahydrofuran (THF)72.11-
Deionized Water18.02-
15% Sodium Hydroxide Solution40.00-
Hydrochloric Acid (in isopropanol, ~5-6 M)36.461.1
Methyl tert-butyl ether (MTBE)88.15-

Procedure:

  • To a dry, inerted reaction vessel, add a suspension of LAH (1.5 eq.) in anhydrous THF (10 vol).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (1.0 eq.) in anhydrous THF (5 vol) to the LAH suspension, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by a suitable analytical technique.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential slow addition of:

    • Deionized water (x mL, where x = grams of LAH used)

    • 15% Sodium hydroxide solution (x mL)

    • Deionized water (3x mL)

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the solid and wash thoroughly with THF.

  • Combine the filtrate and washings, and cool to 0-5°C.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq.) to the stirred solution.

  • A precipitate of this compound will form.

  • Stir the slurry at 0-5°C for 1-2 hours.

  • Collect the solid by filtration, wash with cold MTBE, and dry under vacuum.

Expected Yield: 70-80%

Data Presentation

Table 1: Summary of Key Process Parameters and Expected Results

ParameterStep 1: Nitrile FormationStep 2: Reduction (Method A)Step 2: Reduction (Method B)
Starting Material 2-Bromotetrahydropyran2-(THP-2-yl)acetonitrile2-(THP-2-yl)acetonitrile
Key Reagents Sodium Cyanide, DMSORaney Ni, H₂, HCl/IPALiAlH₄, THF, HCl/IPA
Reaction Temperature 50-60°C40-50°C0°C to RT
Reaction Time 4-6 hours4-8 hours2-4 hours
Work-up/Purification Water quench, ether extractionFiltration, precipitationQuench, filtration, precipitation
Expected Yield 80-90%75-85%70-80%
Product Form LiquidCrystalline SolidCrystalline Solid

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Reduction & Salt Formation cluster_methodA Method A: Catalytic Hydrogenation cluster_methodB Method B: LAH Reduction start 2-Bromotetrahydropyran reaction1 Nucleophilic Substitution (50-60°C) start->reaction1 reagent1 NaCN, DMSO reagent1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 intermediate 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile workup1->intermediate reaction2A Reduction (40-50°C, 50-100 psi) intermediate->reaction2A reaction2B Reduction (0°C to RT) intermediate->reaction2B reagent2A Raney Ni, H₂ Methanol reagent2A->reaction2A precipitation Precipitation & Filtration reaction2A->precipitation reagent2B LiAlH₄, THF reagent2B->reaction2B reaction2B->precipitation salt_formation HCl in Isopropanol (0-5°C) salt_formation->precipitation product 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl precipitation->product

Caption: Overall workflow for the large-scale synthesis.

Logical_Relationship start_mat Starting Material (2-Bromotetrahydropyran) step1 Cyanation (Nucleophilic Substitution) start_mat->step1 intermediate_nitrile Intermediate (2-(THP-2-yl)acetonitrile) step2 Reduction (Catalytic Hydrogenation or LAH) intermediate_nitrile->step2 intermediate_amine Intermediate (2-(THP-2-yl)ethanamine) step3 Salt Formation (Acidification with HCl) intermediate_amine->step3 final_product Final Product (Amine Hydrochloride Salt) step1->intermediate_nitrile step2->intermediate_amine step3->final_product

Caption: Logical steps in the synthesis process.

Safety Considerations

  • Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric. Reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All procedures should be carried out by trained personnel in a facility equipped to handle large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.

Application Note: Mild Acidic Cleavage of Tetrahydropyranyl (THP) Ethers from Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation, low cost, and stability under a variety of non-acidic conditions.[1][2] While less common, the THP group can also be employed to protect primary and secondary amines, including the nitrogen atoms within heterocyclic systems like indoles and imidazoles. The resulting N-THP functionality is a hemiaminal acetal, which is susceptible to cleavage under mild acidic conditions, regenerating the free amine.[3] This acid lability allows for orthogonal deprotection strategies in complex multi-step syntheses, particularly in peptide and medicinal chemistry where preserving other sensitive functional groups is critical.[3] This note provides detailed protocols and comparative data for the mild acidic deprotection of THP-protected amines.

Data Presentation: Cleavage of N-THP from Indole

The cleavage of the THP group from the indole nitrogen of Nα-Fmoc-protected tryptophan (Fmoc-Trp(THP)-OH) serves as a well-documented example of N-THP deprotection. The reaction is typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The efficiency of the deprotection is dependent on the concentration of TFA and the reaction time.

Table 1: Acid Lability Study of Fmoc-Trp(THP)-OH with TFA [3]

EntrySubstrateDeprotection Cocktail (TFA/Solvent)Time (min)Deprotection (%)
1Fmoc-Trp(THP)-OH10% TFA in CH₂Cl₂1063
2Fmoc-Trp(THP)-OH10% TFA in CH₂Cl₂3068
3Fmoc-Trp(THP)-OH10% TFA in CH₂Cl₂6077
4Fmoc-Trp(THP)-OH10% TFA / 2% H₂O in CH₂Cl₂1072
5Fmoc-Trp(THP)-OH10% TFA / 2% H₂O in CH₂Cl₂3079
6Fmoc-Trp(THP)-OH10% TFA / 2% H₂O in CH₂Cl₂6090
7Fmoc-Trp(THP)-OH60% TFA in CH₂Cl₂6090
8Fmoc-Trp(THP)-OH60% TFA / 10% H₂O in CH₂Cl₂6096

Data adapted from a study on the acid lability of THP-protected tryptophan.[3] The presence of water as a scavenger appears to improve deprotection efficiency at lower TFA concentrations.

Visualizations

Reaction Scheme & Mechanism

The deprotection of an N-THP protected amine proceeds via acid-catalyzed hydrolysis of the hemiaminal acetal linkage.

Experimental_Workflow A Dissolve N-THP Substrate B Add Mild Acidic Reagent A:e->B:w C Stir at RT (Monitor by TLC/LCMS) B:e->C:w D Reaction Quench (e.g., sat. NaHCO₃) C:e->D:w E Aqueous Work-up & Extraction D:e->E:w F Dry & Concentrate Organic Phase E:e->F:w G Purify Product (e.g., Chromatography) F:e->G:w H Characterize Final Product G:e->H:w

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two prevalent methods for synthesizing this compound. The choice of method often depends on the available starting materials, scale, and desired purity profile.

  • Reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: This is a common and direct approach where the nitrile group is reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃), or through catalytic hydrogenation (e.g., H₂/Raney Nickel).[1][2][3]

  • Gabriel Synthesis: This multi-step method involves reacting a suitable precursor, such as 2-(2-bromoethyl)tetrahydro-2H-pyran, with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6] This method is particularly effective for producing primary amines with minimal contamination from secondary or tertiary amine byproducts.[7][8]

Q2: I'm observing unexpected peaks in my GC-MS/LC-MS analysis after synthesis. What are these impurities likely to be?

Unexpected peaks typically originate from starting materials, side-reactions, or subsequent degradation. Based on the synthetic route, potential impurities include:

  • From Nitrile Reduction:

    • Unreacted 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: The starting nitrile may be present if the reduction is incomplete.

    • Secondary Amine (Bis[2-(tetrahydro-2H-pyran-2-YL)ethyl]amine): This is a very common byproduct formed when the initially produced primary amine reacts with the intermediate imine.[1][2][9]

    • Tertiary Amine (Tris[2-(tetrahydro-2H-pyran-2-YL)ethyl]amine): Formed through a subsequent reaction of the secondary amine with another imine intermediate.[2]

    • 5-Hydroxypentanal or related degradation products: If harsh acidic conditions are used during workup or salt formation, the tetrahydropyran (THP) ring can potentially open.[10]

  • From Gabriel Synthesis:

    • N-[2-(Tetrahydro-2H-pyran-2-YL)ethyl]phthalimide: The intermediate of the reaction will be present if the final deprotection step is incomplete.

    • Phthalimide or Potassium Phthalimide: Unreacted starting material from the first step.

    • Phthalhydrazide: A byproduct from the hydrazinolysis step which can be challenging to separate if it precipitates with the product.[4]

    • Phthalic Acid: A byproduct if acidic hydrolysis is used for deprotection.[11]

Q3: My product yield is consistently low. What are the potential causes?

Low yields can stem from several factors throughout the experimental process:

  • Incomplete Reaction: In the nitrile reduction, the reducing agent may have degraded due to moisture, or the reaction time/temperature may be insufficient.[12] For the Gabriel synthesis, the alkylation step can be slow.[8]

  • Side Reactions: The formation of secondary and tertiary amines in the nitrile reduction pathway directly consumes the desired primary amine, lowering the yield.[1][2]

  • Product Loss During Workup: The hydrochloride salt of the target amine is often water-soluble. Excessive use of aqueous solutions or improper pH adjustment during extraction can lead to significant product loss.

  • Purification Issues: If column chromatography is used, the product may be difficult to separate from closely-eluting impurities, leading to mixed fractions and lower isolated yield.

Q4: How can I minimize the formation of secondary and tertiary amine impurities during nitrile reduction?

The formation of these over-alkylation byproducts is a classic challenge in nitrile reduction. Several strategies can be employed to favor the formation of the primary amine:

  • Use of Additives: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[9]

  • Catalyst Choice: Certain catalysts, such as cobalt boride, can be more selective for primary amine production compared to others like Raney Nickel or Palladium on Carbon (Pd/C).[2]

  • Reaction Conditions: Running the reaction at lower temperatures and ensuring efficient stirring can help. In catalytic hydrogenations, higher hydrogen pressure can also favor the primary amine.

  • In-situ Acylation: One advanced method involves performing the reduction in the presence of an acylating agent like acetic anhydride. The primary amine is immediately acetylated to an amide, preventing it from reacting further. The amide can then be hydrolyzed back to the amine in a separate step.[12]

Q5: What are the best practices for the final hydrochloride salt formation?

Proper technique during salt formation is critical for obtaining a pure, crystalline solid.

  • Anhydrous Conditions: Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, isopropanol) and anhydrous HCl (either as a gas or a solution in an anhydrous solvent). The presence of water can make the product oily or difficult to crystallize.

  • Controlled Addition: Add the HCl solution slowly to a solution of the free amine at a controlled temperature (often 0 °C) with vigorous stirring. This helps to promote the formation of well-defined crystals.

  • pH Control: Avoid a large excess of acid, which could potentially lead to the degradation of the acid-sensitive THP ring.[13] Monitor the pH if possible.

  • Crystallization: After precipitation, allowing the slurry to stir for a period (aging) can improve crystal size and purity. If the product oils out, try scratching the flask, adding a seed crystal, or changing the solvent system.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Product is an oil, not a solid Presence of residual solvent or impurities; Hygroscopic nature of the product.Ensure all solvents are removed under high vacuum. Recrystallize from a suitable solvent system (e.g., isopropanol/diethyl ether). Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
Dark brown or black reaction mixture High reaction temperature (especially with LiAlH₄); Impurities in starting materials.Maintain strict temperature control during the addition of reagents. Ensure the purity of starting materials and use anhydrous solvents.
Multiple spots on TLC after reaction Incomplete reaction; Formation of byproducts.Monitor the reaction until the starting material is consumed. Refer to FAQ Q4 to minimize byproduct formation. Purify the crude product by flash column chromatography before salt formation.
Broad peaks in ¹H NMR spectrum Presence of paramagnetic impurities; Amine salt exchange.Filter the NMR sample through a small plug of silica or celite. Ensure the product is fully dried. For free amine samples, adding a drop of D₂O can sharpen N-H peaks.

Summary of Potential Impurities

Impurity NameStructure / DescriptionLikely Source / RouteDetection Method
2-(Tetrahydro-2H-pyran-2-YL)acetonitrileStarting materialIncomplete nitrile reductionGC-MS, LC-MS, IR (C≡N stretch)
Bis[2-(tetrahydro-2H-pyran-2-YL)ethyl]amineSecondary amine byproductNitrile ReductionGC-MS, LC-MS
N-[2-(Tetrahydro-2H-pyran-2-YL)ethyl]phthalimideProtected amine intermediateIncomplete Gabriel deprotectionLC-MS, TLC
PhthalhydrazideByproduct of hydrazinolysisGabriel Synthesis¹H NMR, LC-MS
5-HydroxypentanalRing-opened byproductDegradation under strong acidGC-MS (may require derivatization)

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

  • Step 1: Reduction

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting nitrile is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Concentrate the combined organic filtrates under reduced pressure to yield the crude free amine as an oil.

  • Step 2: Hydrochloride Salt Formation

    • Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate.

    • Cool the solution to 0 °C.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete and the solution is slightly acidic (check with pH paper).

    • Stir the resulting white slurry at 0 °C for an additional 30 minutes.

    • Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford this compound.

Protocol 2: Synthesis via Gabriel Synthesis

  • Step 1: Alkylation

    • To a solution of potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), add 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq.).

    • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC for the disappearance of the alkyl bromide.[8]

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate (N-[2-(Tetrahydro-2H-pyran-2-YL)ethyl]phthalimide) by filtration, wash with water, and dry.

  • Step 2: Hydrazinolysis (Ing-Manske Procedure) [4]

    • Suspend the dried N-alkylated phthalimide intermediate in ethanol or methanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the phthalhydrazide solid.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.

  • Step 3: Hydrochloride Salt Formation

    • Follow Step 2 from Protocol 1.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitrile Reduction cluster_step2 Step 2: Salt Formation Start Start with 2-(THP)-acetonitrile Reduction Reduce with LiAlH₄ in anhydrous THF Start->Reduction Quench Quench reaction (H₂O, NaOH) Reduction->Quench Filter Filter solids Quench->Filter Concentrate1 Concentrate filtrate to obtain crude free amine Filter->Concentrate1 Dissolve Dissolve crude amine in anhydrous Et₂O Concentrate1->Dissolve Proceed to salt formation AddHCl Add ethereal HCl at 0 °C Dissolve->AddHCl Isolate Filter and dry solid AddHCl->Isolate FinalProduct Final Product: 2-(THP)ethanamine HCl Isolate->FinalProduct SideReaction Nitrile R-CH₂-C≡N (Starting Nitrile) Imine R-CH₂-CH=NH (Imine Intermediate) Nitrile->Imine [H] PrimaryAmine R-CH₂-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine [H] SecondaryImine R-CH₂-CH=N-CH₂-CH₂-R (Secondary Imine) Imine->SecondaryImine + Primary Amine - NH₃ SecondaryAmine (R-CH₂-CH₂)₂NH (Secondary Amine Impurity) SecondaryImine->SecondaryAmine [H] TroubleshootingTree decision decision outcome outcome Start Low Purity of Final Product CheckNMR Analyze ¹H NMR / GC-MS Start->CheckNMR ImpurityType Identify impurity type CheckNMR->ImpurityType decision_SM decision_SM ImpurityType->decision_SM Starting Material Present? outcome_SM_yes Increase reaction time/temp or check reagent activity. decision_SM->outcome_SM_yes Yes decision_SA Secondary Amine Present? decision_SM->decision_SA No outcome_SA_yes Add NH₃ to reaction, change catalyst, or lower temp. decision_SA->outcome_SA_yes Yes decision_Other Other Impurities? decision_SA->decision_Other No outcome_Other_yes Improve purification by recrystallization or chromatography. decision_Other->outcome_Other_yes Yes

References

Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride by chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not moving from the baseline on a standard silica gel TLC plate?

A1: As a hydrochloride salt, your compound is highly polar and ionic. Standard silica gel is acidic and will strongly interact with the basic amine, causing it to remain at the origin. To achieve mobility on TLC, you will likely need to neutralize the salt to its free base form or use a modified solvent system. A common technique is to add a small percentage of a base, such as triethylamine (TEA), to your eluent.

Q2: What are the most common impurities I should expect during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common byproducts in similar amine syntheses can include unreacted starting materials, over-alkylated products, and side-products from precursor reactions. For instance, if the synthesis involves the reduction of a corresponding nitrile or oxime, incomplete reduction can be a source of impurity.

Q3: Can I directly purify the hydrochloride salt on a silica gel column?

A3: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended due to the strong ionic interactions that lead to poor separation and recovery. It is advisable to first convert the salt to the free amine before chromatographic purification. After purification, the free amine can be converted back to the hydrochloride salt.

Q4: What are the alternatives to standard silica gel chromatography for this purification?

A4: If you prefer to avoid neutralizing your compound, you can use alternative stationary phases. Basic alumina is a good option for the purification of basic compounds. Another effective alternative is amine-functionalized silica gel, which is designed to minimize interactions with basic analytes.[1] Reversed-phase chromatography can also be employed, particularly for polar and ionizable compounds.

Q5: How do I convert my purified 2-(Tetrahydro-2H-pyran-2-YL)ethanamine back to the hydrochloride salt?

A5: The purified free amine can be converted back to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) until precipitation is complete. The resulting solid can then be collected by filtration.[2][3][4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound streaks on TLC plate 1. The compound is still partially in its salt form. 2. The silica gel is too acidic.1. Ensure complete neutralization to the free base before spotting on the TLC plate. 2. Add 0.5-2% triethylamine (TEA) or ammonia in methanol to the developing solvent to reduce tailing.
Poor separation of product and impurities 1. Inappropriate solvent system. 2. Co-elution of impurities with similar polarity.1. Systematically screen different solvent systems with varying polarities (e.g., dichloromethane/methanol, ethyl acetate/hexanes with TEA). 2. Consider using a different stationary phase such as alumina or amine-functionalized silica for altered selectivity.
Low recovery of the compound from the column 1. Irreversible adsorption of the amine onto the acidic silica gel. 2. The compound is not fully eluting with the chosen solvent system.1. Neutralize the crude material to the free base before loading. Pre-treat the silica gel with a solution of your eluent containing triethylamine. 2. Gradually increase the polarity of the eluent (gradient elution). A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) may be necessary.
Product seems to degrade on the column 1. The free amine may be unstable on the acidic silica gel over long periods.1. Use a less acidic stationary phase like deactivated silica or alumina. 2. Perform the chromatography as quickly as possible (flash chromatography).
Difficulty in converting the purified amine back to the hydrochloride salt 1. The free amine is not fully dissolved before adding HCl. 2. Too much or too little HCl is added. 3. The incorrect solvent is used for precipitation.1. Ensure the amine is completely dissolved in an appropriate solvent before adding the HCl solution. 2. Add the HCl solution dropwise and monitor for precipitation. Aim for a stoichiometric amount. 3. Use a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Purification via Neutralization and Standard Silica Gel Chromatography

This protocol involves the conversion of the hydrochloride salt to the free amine, followed by purification on standard silica gel, and subsequent conversion back to the hydrochloride salt.

1. Neutralization of the Hydrochloride Salt:

  • Dissolve the crude this compound in a minimal amount of water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., 1M NaOH) dropwise with stirring until the pH of the aqueous layer is basic (pH > 10).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

2. Column Chromatography of the Free Amine:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Preparation: Prepare a suitable eluent system. A common starting point for amines is a mixture of dichloromethane and methanol (e.g., 98:2 v/v) containing 0.5-1% triethylamine to prevent streaking. The optimal solvent system should be determined by TLC analysis of the crude free amine.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane), can be effective for separating impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free amine.

3. Conversion back to the Hydrochloride Salt:

  • Dissolve the purified free amine in a minimal amount of a suitable solvent in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure this compound.

Protocol 2: Purification using Amine-Functionalized Silica Gel

This method can sometimes be used for the direct purification of the free amine without the need for a basic additive in the mobile phase.

1. Neutralization:

  • Follow the neutralization procedure as described in Protocol 1, step 1.

2. Column Chromatography:

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A neutral solvent system, typically a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The optimal system should be determined by TLC on amine-functionalized plates.

  • Procedure: Follow the general column chromatography procedure as outlined in Protocol 1, steps 2.3 to 2.6, but without the addition of triethylamine to the eluent.

3. Salt Formation:

  • Follow the salt formation procedure as described in Protocol 1, step 3.

Data Presentation

Table 1: TLC Solvent System Screening for Free Amine

Solvent System (v/v/v)Rf of ProductObservations
Dichloromethane:Methanol:Triethylamine (95:5:0.5)User to fillUser to fill
Ethyl Acetate:Hexanes:Triethylamine (50:50:0.5)User to fillUser to fill
Dichloromethane:Methanol (9:1) on Amine-Silica PlateUser to fillUser to fill
Ethyl Acetate:Hexanes (1:1) on Amine-Silica PlateUser to fillUser to fill

Table 2: Column Chromatography Parameters

ParameterMethod 1: Standard SilicaMethod 2: Amine-Functionalized Silica
Stationary Phase Silica Gel (230-400 mesh)Amine-Functionalized Silica Gel
Column Dimensions User to fill (e.g., 2 cm x 20 cm)User to fill
Amount of Stationary Phase User to fill (e.g., 20 g)User to fill
Eluent System User to fill (e.g., Gradient of 2-10% MeOH in DCM + 1% TEA)User to fill (e.g., Gradient of 20-80% EtOAc in Hexanes)
Sample Loading User to fill (e.g., 200 mg crude free amine)User to fill
Yield of Pure Free Amine User to fillUser to fill
Yield of HCl Salt User to fillUser to fill

Visualizations

experimental_workflow cluster_start Starting Material cluster_neutralization Step 1: Neutralization cluster_purification Step 2: Purification cluster_salt_formation Step 3: Salt Formation cluster_end Final Product start Crude 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl neutralize Dissolve in H2O Add Base (e.g., NaHCO3) Extract with Organic Solvent Dry and Concentrate start->neutralize Aqueous Workup chromatography Column Chromatography (Silica Gel + TEA or Amine-Functionalized Silica) neutralize->chromatography Crude Free Amine salt Dissolve in Ether Add HCl Solution Filter and Dry chromatography->salt Purified Free Amine end Pure 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl salt->end Precipitation

Caption: Workflow for the purification of the target compound.

troubleshooting_workflow cluster_analysis Analysis cluster_solution Potential Solutions start Problem Encountered (e.g., Streaking, Low Yield) check_neutralization Verify Complete Neutralization (Check pH of aqueous layer after extraction) start->check_neutralization check_tlc Optimize TLC Conditions (Test different eluents, use of additives like TEA) start->check_tlc adjust_protocol Adjust Purification Protocol check_neutralization->adjust_protocol check_tlc->adjust_protocol change_stationary_phase Switch to Alumina or Amine-Functionalized Silica adjust_protocol->change_stationary_phase If still problematic gradient_elution Implement Gradient Elution adjust_protocol->gradient_elution For complex mixtures end Successful Purification adjust_protocol->end If successful change_stationary_phase->end gradient_elution->end

Caption: A logical troubleshooting workflow for purification issues.

References

solubility of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityRationale
WaterSolubleAs a hydrochloride salt, the compound is ionic and polar, leading to favorable interactions with polar water molecules.[1]
MethanolSolubleMethanol is a polar protic solvent that can solvate the ionic salt.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent capable of dissolving many polar and nonpolar compounds.
Dichloromethane (DCM)Sparingly Soluble to InsolubleDCM is a nonpolar solvent and is less likely to effectively solvate the ionic hydrochloride salt.
HexanesInsolubleHexanes are nonpolar hydrocarbon solvents and are poor solvents for polar salts.
Diethyl EtherInsolubleDiethyl ether is a relatively nonpolar solvent.

Experimental Protocols

This section details a general protocol for determining the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixture.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

  • Calculation:

    • The determined concentration of the filtered supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during solubility experiments with this compound.

FAQs

  • Q1: Why is my compound not dissolving in a nonpolar organic solvent?

    • A1: this compound is a salt, making it highly polar. According to the principle of "like dissolves like," polar compounds are generally not soluble in nonpolar solvents like hexanes or diethyl ether.[2]

  • Q2: I observe a precipitate forming when I add my compound dissolved in an organic solvent to an aqueous buffer. What is happening?

    • A2: This is likely due to a change in pH. If the aqueous buffer has a basic pH, it can deprotonate the amine hydrochloride, converting it back to its less water-soluble free base form, causing it to precipitate out of solution.

  • Q3: Can I increase the solubility of the compound in an aqueous solution?

    • A3: The solubility of amine hydrochlorides in water is generally good. However, if you are working near its solubility limit, ensuring the pH of the aqueous solution is acidic can help maintain the compound in its protonated, more soluble form.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent solubility results The system has not reached equilibrium.Increase the shaking/stirring time (e.g., to 48 or 72 hours) and re-measure the solubility.
Temperature fluctuations during the experiment.Ensure the experiment is conducted in a tightly controlled temperature environment.
Compound precipitates during sample filtration The compound is supersaturated, or the temperature has changed.Ensure the filtration is done at the same temperature as the equilibration. Work quickly to minimize temperature changes.
Low recovery after dissolving and re-precipitating the compound The compound may have degraded or converted to a different form.Characterize the precipitate using analytical techniques (e.g., NMR, MS) to check for degradation or conversion.
Difficulty dissolving the compound even in polar solvents The compound may be hygroscopic and has absorbed moisture, affecting its properties.Dry the compound under vacuum before use and store it in a desiccator.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Shake/Stir at Constant Temp (24-72h) prep_solvent->equilibration settle Settle Solids equilibration->settle filter Filter Supernatant (0.22 µm) settle->filter analyze Analyze via HPLC or UV-Vis filter->analyze result Determine Solubility analyze->result

Caption: Experimental workflow for equilibrium solubility determination.

Troubleshooting_Logic start Solubility Experiment Issue issue_type What is the issue? start->issue_type inconsistent Inconsistent Results issue_type->inconsistent Inconsistency precipitation Precipitation During Filtration or pH Change issue_type->precipitation Precipitation poor_solubility Poor Solubility in Expected Solvent issue_type->poor_solubility Poor Solubility check_equilibration Check Equilibration Time (Increase to 48-72h) inconsistent->check_equilibration check_temp Check Temperature Control inconsistent->check_temp check_filtration_temp Ensure Isothermal Filtration precipitation->check_filtration_temp check_ph Maintain Acidic pH for Aqueous Solutions precipitation->check_ph verify_solvent Verify Solvent Polarity ('Like Dissolves Like') poor_solubility->verify_solvent check_hygroscopic Check for Hygroscopicity (Dry Sample) poor_solubility->check_hygroscopic

Caption: Logical troubleshooting guide for solubility experiments.

References

Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. The following information addresses common side reactions and offers guidance on optimizing reaction conditions.

Troubleshooting Guides & FAQs

Three common synthetic routes to 2-(Tetrahydro-2H-pyran-2-YL)ethanamine are addressed below, each with its own set of potential challenges.

Route 1: Gabriel Synthesis

This method involves the reaction of potassium phthalimide with a primary alkyl halide, followed by deprotection to yield the primary amine. For the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine, the key intermediate is 2-(2-bromoethyl)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs):

  • Q1: My Gabriel synthesis is resulting in a low yield of the desired N-alkylated phthalimide, and I'm observing the formation of an unexpected alkene. What is happening?

    A1: You are likely encountering a competing elimination (E2) reaction. This is a common side reaction in Gabriel synthesis, especially with sterically hindered alkyl halides. The phthalimide anion can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.

  • Q2: How can I minimize the elimination side reaction?

    A2: To favor the desired substitution (S(_N)2) reaction over elimination, consider the following adjustments:

    • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophilicity of the phthalimide anion.[1]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.

    • Choice of Leaving Group: While bromide is common, using an iodide (2-(2-iodoethyl)tetrahydro-2H-pyran) can sometimes increase the rate of substitution relative to elimination.

  • Q3: The deprotection of the N-alkylated phthalimide with hydrazine hydrate is messy and gives low yields. Are there alternative methods?

    A3: While hydrazinolysis is common, it can sometimes be problematic.[2] Alternative deprotection methods include:

    • Acidic Hydrolysis: Refluxing with a strong acid like HCl or HBr will hydrolyze the phthalimide. However, this method can be harsh and may not be suitable for acid-sensitive substrates.[3]

    • Ing-Manske Procedure: This is a milder variation of hydrazinolysis.[1]

    • Sodium Borohydride: In some cases, sodium borohydride in an alcohol solvent can be used for a milder deprotection.

Quantitative Data Summary (Gabriel Synthesis & Side Reactions)

ParameterCondition A (Standard)Condition B (Optimized for S(_N)2)Side ProductMitigation Strategy
Solvent EthanolDMFVinyltetrahydropyranUse of polar aprotic solvent
Temperature 80 °C50 °CIncreased eliminationLower reaction temperature
Approx. Yield (Amine) 40-50%60-70%
Approx. Purity ~85%>95%

Note: Data are representative estimates for this type of transformation and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Gabriel Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

  • Step 1: N-Alkylation. In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) and heat the mixture to 50-60°C with stirring. Monitor the reaction by TLC until the starting halide is consumed.

  • Work-up 1. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)phthalimide.

  • Step 2: Deprotection (Hydrazinolysis). Dissolve the crude product from Step 1 in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture. A white precipitate of phthalhydrazide will form.

  • Work-up 2. Cool the mixture, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the desired amine with dichloromethane. Dry the organic layer and concentrate to obtain 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Route 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

This route involves the reduction of a nitrile to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH(_4)).

Frequently Asked Questions (FAQs):

  • Q1: After reducing my nitrile with LiAlH(_4), I am getting a mixture of primary, secondary, and tertiary amines. Why is this happening?

    A1: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions.[4] The initially formed primary amine can react with the intermediate imine, leading to over-alkylation.

  • Q2: How can I suppress the formation of secondary and tertiary amines?

    A2: To improve the selectivity for the primary amine, consider these strategies:

    • Inverse Addition: Add the LiAlH(_4) solution slowly to the nitrile solution. This ensures that the nitrile is always in excess, minimizing the chance for the product amine to react with the imine intermediate.

    • Catalytic Hydrogenation with Ammonia: An alternative to LiAlH(_4) is catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) in the presence of ammonia. The excess ammonia competes with the product amine in reacting with the imine intermediate, thus reducing the formation of secondary and tertiary amines.

    • Use of a Co-catalyst with Borohydride: Some methods use cobalt salts in conjunction with sodium borohydride, which can offer higher selectivity for the primary amine.

Quantitative Data Summary (Nitrile Reduction & Side Reactions)

ParameterCondition A (Standard LiAlH(_4))Condition B (Optimized)Side ProductsMitigation Strategy
Reducing Agent LiAlH(_4)LiAlH(_4) (inverse addition) or H(_2)/Raney Ni + NH(_3)Secondary & Tertiary AminesInverse addition or catalytic hydrogenation with ammonia
Approx. Yield (Primary Amine) 50-60%70-80%
Approx. Purity ~80%>95%

Note: Data are representative estimates and can vary.

Experimental Protocol: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

  • Setup. In a dry, nitrogen-flushed round-bottom flask equipped with a dropping funnel, dissolve 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether.

  • Reduction. Prepare a solution of LiAlH(_4) (1.5 eq) in anhydrous diethyl ether and add it to the dropping funnel. Cool the nitrile solution to 0°C and add the LiAlH(_4) solution dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH(_4) in grams.

  • Work-up. Filter the resulting granular precipitate and wash it thoroughly with ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

Route 3: Reductive Amination of 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

This one-pot reaction combines an aldehyde with ammonia and a reducing agent to form the primary amine.

Frequently Asked Questions (FAQs):

  • Q1: My reductive amination is producing a significant amount of 2-(tetrahydro-2H-pyran-2-yl)ethanol instead of the desired amine.

    A1: This indicates that the reducing agent is reducing the aldehyde to an alcohol faster than the imine is being formed and reduced. This is a common issue when using strong, non-selective reducing agents like sodium borohydride under standard conditions.[5]

  • Q2: How can I prevent the reduction of the starting aldehyde?

    A2: The key is to use a reducing agent that is selective for the imine over the aldehyde.[3]

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.

    • Sodium Cyanoborohydride (NaBH(_3)CN): This is another selective reducing agent that works well under mildly acidic conditions, where imine formation is favored.[6]

    • Two-Step Procedure: You can first form the imine by reacting the aldehyde with ammonia and then add the reducing agent in a subsequent step. This can sometimes improve selectivity.[7]

  • Q3: I am still getting secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

    A3: Over-alkylation can also occur in reductive amination. To favor the formation of the primary amine:

    • Use a Large Excess of Ammonia: A high concentration of ammonia will outcompete the newly formed primary amine for reaction with the aldehyde.[6][8]

    • Control Stoichiometry: Carefully control the stoichiometry of the aldehyde and the reducing agent.

Quantitative Data Summary (Reductive Amination & Side Reactions)

ParameterCondition A (Non-selective reducing agent)Condition B (Selective reducing agent)Side ProductsMitigation Strategy
Reducing Agent NaBH(_4)NaBH(OAc)(_3) (STAB)2-(tetrahydro-2H-pyran-2-yl)ethanol, Secondary/Tertiary AminesUse of a selective reducing agent like STAB
Approx. Yield (Primary Amine) 30-40%70-85%
Approx. Purity ~70%>95%

Note: Data are representative estimates and subject to variation.

Experimental Protocol: Reductive Amination of 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

  • Setup. To a solution of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a large excess of ammonia (e.g., a 7N solution in methanol, 10-20 eq).

  • Iminium Ion Formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion.

  • Reduction. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Visualizations

Logical Relationships and Workflows

General Troubleshooting Workflow cluster_synthesis Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine cluster_troubleshooting Troubleshooting cluster_outcome Desired Outcome start Choose Synthetic Route route1 Route 1: Gabriel Synthesis start->route1 route2 Route 2: Nitrile Reduction start->route2 route3 Route 3: Reductive Amination start->route3 issue1 Low Yield / Alkene Formation (Route 1) route1->issue1 issue2 Mixture of Amines (Route 2 & 3) route2->issue2 route3->issue2 issue3 Alcohol Byproduct (Route 3) route3->issue3 solution1 Optimize for SN2: - Polar aprotic solvent - Lower temperature issue1->solution1 solution2 Suppress Over-alkylation: - Inverse addition (LiAlH4) - H2/Catalyst + NH3 - Excess NH3 (Reductive Am.) issue2->solution2 solution3 Use Selective Reducing Agent: - NaBH(OAc)3 (STAB) - NaBH3CN issue3->solution3 product High Yield & Purity of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine solution1->product solution2->product solution3->product

Caption: General troubleshooting workflow for the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Signaling and Reaction Pathways

Synthetic Pathways and Side Reactions cluster_route1 Route 1: Gabriel Synthesis cluster_route2 Route 2: Nitrile Reduction cluster_route3 Route 3: Reductive Amination R1_start 2-(2-Bromoethyl) tetrahydro-2H-pyran R1_inter N-Alkylated Phthalimide R1_start->R1_inter Potassium Phthalimide (SN2) R1_side Vinyltetrahydropyran (Elimination Product) R1_start->R1_side Base-induced (E2) R1_prod Target Amine R1_inter->R1_prod Hydrazine Hydrate R2_start 2-(Tetrahydro-2H-pyran-2-yl) acetonitrile R2_prod Target Amine R2_start->R2_prod LiAlH4 or H2/Catalyst R2_side Secondary/Tertiary Amines R2_prod->R2_side Reaction with imine intermediate R3_start 2-(Tetrahydro-2H-pyran-2-yl) acetaldehyde R3_prod Target Amine R3_start->R3_prod 1. NH3 2. NaBH(OAc)3 R3_side1 2-(Tetrahydro-2H-pyran-2-yl) ethanol R3_start->R3_side1 Non-selective reduction R3_side2 Secondary/Tertiary Amines R3_prod->R3_side2 Over-alkylation

Caption: Comparison of synthetic pathways and common side reactions.

References

Technical Support Center: Optimizing Coupling Reactions with 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with 2-(Tetrahydro-2H-pyran-2-YL)ethanamine challenging?

A1: The primary challenge stems from steric hindrance. The bulky tetrahydro-2H-pyran (THP) group is in close proximity to the nucleophilic amine, which can physically obstruct the approach of an activated carboxylic acid, potentially slowing down the reaction or leading to incomplete conversion.[1][2] The nucleophilicity of the amine itself can also be slightly diminished by the adjacent bulky group.[1]

Q2: What are the most effective types of coupling reagents for this amine?

A2: For sterically hindered amines like 2-(Tetrahydro-2H-pyran-2-YL)ethanamine, potent coupling reagents are necessary. Onium-salt-based reagents (both aminium/uronium and phosphonium salts) are generally the preferred choice over standard carbodiimides like DCC or EDC, which often result in lower yields in hindered systems.[1][2]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly effective as they generate very reactive OAt or OBt esters.[3][4] HATU is often considered one of the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the resulting active ester.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[2][5] They are known for high reactivity and can be particularly effective for coupling N-methylated (highly hindered) amino acids.[5] An advantage of phosphonium reagents is that they do not cause guanidinylation of the primary amine, a potential side reaction with excess aminium reagents.[3][4]

Q3: Can the THP protecting group react or be cleaved under standard coupling conditions?

A3: The THP group is an acetal, which is generally stable to basic and nucleophilic conditions common in amide coupling reactions. However, it is sensitive to acid. Care must be taken to avoid acidic conditions during the reaction and work-up. For instance, if the carboxylic acid starting material is a hydrochloride salt, an adequate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) must be used to neutralize it and to facilitate the coupling.

Q4: What are the recommended methods for purifying the final amide product?

A4: Purification strategies depend on the properties of the product.

  • Aqueous Work-up: A standard aqueous work-up can remove water-soluble byproducts. Washing with a mild acid (e.g., dilute HCl or KHSO4) can remove excess amine and base, while washing with a mild base (e.g., NaHCO3) can remove unreacted carboxylic acid.

  • Chromatography: Flash column chromatography on silica gel is the most common method.[6] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, potentially avoiding tedious chromatography.[7] Solvents like acetonitrile, ethanol, or 1,4-dioxane can be good starting points for amides.[7]

  • Reversed-Phase HPLC: For highly polar products that are difficult to purify on silica, preparative reversed-phase HPLC using a water/acetonitrile or water/methanol gradient is a powerful alternative.[8]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has a very low yield. What are the likely causes and how can I fix it?

A: Low yields are often traced back to insufficient activation of the carboxylic acid or slow reaction rates due to steric hindrance.[1][2]

Possible Cause Suggested Solution
Ineffective Coupling Reagent Standard carbodiimides (DCC, EDC) may not be potent enough for this sterically demanding coupling.[2] Switch to a more powerful onium salt reagent like HATU, HBTU, or PyBOP.[2][5]
Insufficient Reaction Time or Temperature Steric hindrance significantly slows the reaction rate.[2] Increase the reaction time, potentially running it overnight instead of for a few hours.[2] Gentle heating (e.g., 40-60 °C) can also increase the rate, but should be used cautiously to avoid potential side reactions.[2][9]
Suboptimal Solvent Choice Poor solvation can lead to aggregation and hinder the reaction.[2] N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be a better choice for difficult couplings.[2]
Incorrect Stoichiometry Ensure the stoichiometry is correct. Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.3 equivalents) relative to the amine is used. The base (e.g., DIPEA) is often used in greater excess (2-4 equivalents).
Poor Starting Material Quality Verify the purity of your 2-(Tetrahydro-2H-pyran-2-YL)ethanamine and the carboxylic acid partner. Impurities can interfere with the reaction.
Problem: Formation of Side Products

Q: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?

A: Side products can arise from several sources, including reactions involving the coupling reagents themselves or racemization of the carboxylic acid partner if it is chiral.

Possible Cause Suggested Solution
Racemization of Chiral Carboxylic Acid The activated ester intermediate is susceptible to racemization, especially with prolonged activation times or excess base.[5] 1) Use an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure or HOAt, which are known to suppress racemization.[3][5] HATU inherently contains the HOAt moiety. 2) Minimize the pre-activation time—the time between mixing the acid and coupling reagent before adding the amine.[10] 3) Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[1]
Guanidinylation of the Amine If using an aminium/uronium reagent (like HATU or HBTU) in large excess, it can react with the primary amine to form a guanidinium byproduct.[3][4] Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can help prevent this.[11] Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction.[4]
N-Acylurea Formation When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the reaction.[12] Adding HOBt or Oxyma Pure traps the O-acylisourea as a more stable active ester, minimizing N-acylurea formation.[11]

Experimental Protocols & Data

General Protocol for Amide Coupling using HATU

This protocol is a general guideline for coupling a generic carboxylic acid with 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM, to a concentration of approx. 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 1-5 minutes for pre-activation.[2]

  • Amine Addition: Add 2-(Tetrahydro-2H-pyran-2-YL)ethanamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.[2]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid or KHSO4, saturated aqueous NaHCO3, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.[6]

Table 1: Comparison of Common Coupling Reagents
ReagentReagent TypeEquivalents (Typical)Key AdvantagesPotential Issues
EDC/HOBt Carbodiimide1.2 / 1.2Cost-effective; water-soluble urea byproduct (EDC).[13]Less effective for hindered couplings; risk of N-acylurea formation.[1][2]
HATU Aminium Salt1.1 - 1.3Highly reactive, fast reaction rates, low racemization.[4][5]Can cause guanidinylation with excess reagent; higher cost.[4]
HBTU Aminium Salt1.1 - 1.3Very effective and widely used; byproducts are water-soluble.[5][11]Slightly less reactive than HATU; can cause guanidinylation.[4]
PyBOP Phosphonium Salt1.1 - 1.3High reactivity; no guanidinylation side reaction.[4][13]Byproduct (HMPA from original BOP reagent) was carcinogenic, though PyBOP avoids this.[5][13]

Visual Guides

Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.5 eq) reagents->add_reagents preactivate Stir for 1-5 min (Pre-activation) add_reagents->preactivate add_amine Add Amine (1.2 eq) preactivate->add_amine stir Stir at RT (4h - Overnight) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Washes (Acid, Base, Brine) monitor->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Troubleshooting start Low Reaction Yield? cause1 Is the coupling reagent potent enough (e.g., HATU, PyBOP)? start->cause1 Yes sol1_no Switch to a stronger reagent (e.g., HATU) instead of EDC/DCC cause1->sol1_no No cause2 Are side products (e.g., racemization) observed? cause1->cause2 Yes sol1_yes Increase Reaction Time and/or Temperature sol1_no->cause2 sol2_yes Add Oxyma/HOAt. Use weaker base (NMM). Minimize pre-activation. cause2->sol2_yes Yes sol2_no Check starting material purity and stoichiometry. cause2->sol2_no No sol2_no->sol1_yes

References

Technical Support Center: Troubleshooting THP Deprotection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrahydropyranyl (THP) deprotection of amines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the THP deprotection of amines in a question-and-answer format.

1. My THP deprotection is incomplete or very slow. What can I do?

  • Probable Cause: The acidic conditions may be too mild, or the reaction time is insufficient. The stability of the N-THP group can vary depending on the substrate.

  • Solution:

    • Increase the concentration of the acid catalyst.

    • Switch to a stronger acid catalyst. For example, if you are using pyridinium p-toluenesulfonate (PPTS), consider trying p-toluenesulfonic acid (p-TsOH) or even a mineral acid like HCl.[1]

    • Increase the reaction temperature. However, be mindful of potential side reactions with other functional groups in your molecule.

    • Prolong the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

2. I am observing side products. What are the likely causes and how can I minimize them?

  • Probable Cause:

    • Transesterification: If you are using an alcohol as a solvent (e.g., methanol, ethanol) with an acid catalyst, you may observe the formation of a methyl or ethyl ether of your deprotected amine if other nucleophilic sites are present.[2]

    • Reaction with other acid-sensitive functional groups: Other protecting groups like tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), or even benzyl ethers might be cleaved under the acidic conditions used for THP deprotection.[3]

    • Ring-opening of the THP byproduct: The released tetrahydropyran can undergo acid-catalyzed ring-opening to form a reactive aldehyde, which can then participate in side reactions.[4]

  • Solution:

    • To avoid transesterification, consider using a non-alcoholic solvent system like tetrahydrofuran (THF)/water or dichloromethane (DCM).[2]

    • If your substrate contains other acid-labile groups, use milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) is a good starting point.[4] Alternatively, non-acidic methods like using lithium chloride (LiCl) in dimethyl sulfoxide (DMSO)/water can be explored.[5][6]

    • Perform the reaction at a lower temperature to improve selectivity.

3. How do I effectively work up my reaction to isolate the deprotected amine?

  • Probable Cause: Amines can be challenging to extract from the organic phase into the aqueous phase during workup. Residual acid catalyst or byproducts can also complicate purification.

  • Solution:

    • After the reaction is complete, quench the acid catalyst with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • To remove the protonated amine from the organic layer, you can perform an acidic wash with dilute HCl. The resulting ammonium salt will be water-soluble.[7] Subsequently, you can neutralize the aqueous layer with a base to recover your free amine.

    • For certain amines, washing with an aqueous solution of copper sulfate can be effective. The copper-amine complex is often soluble in the aqueous layer.[7]

4. My starting material is an aniline. Are there special considerations for deprotecting N-THP anilines?

  • Probable Cause: Anilines are generally less nucleophilic and their N-THP derivatives can be more stable than those of aliphatic amines. This may require more forcing conditions for deprotection.

  • Solution:

    • You may need to use stronger acidic conditions or higher temperatures than for aliphatic amines.

    • Be aware that under strongly acidic conditions, anilines can be protonated, which might affect their solubility and reactivity.

Quantitative Data Summary

The following table summarizes common conditions for the THP deprotection of amines, providing a basis for comparison and method selection.

Catalyst/ReagentSolvent(s)TemperatureTypical Reaction TimeNotes
p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH), Ethanol (EtOH)Room Temp.1-17 hoursA common and effective method. Can lead to transesterification with other sensitive functional groups.[1][2][4]
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Room Temp.2-12 hoursMilder than p-TsOH, good for substrates with other acid-sensitive groups.[4][8]
Hydrochloric acid (HCl)Dichloromethane (DCM), WaterRoom Temp.1-4 hoursA strong acid catalyst, effective for more stable N-THP groups.[1][2][8]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.0.5-2 hoursA very strong acid, useful for rapid deprotection but may cleave other acid-labile groups.[1][8]
Lithium chloride (LiCl)DMSO/Water90 °C6 hoursA mild, non-acidic method suitable for substrates with acid-sensitive functionalities.[5]
Acetic Acid/THF/WaterAcetic Acid/THF/Water (3:1:1)37 °C~3 hoursA milder acidic condition that can be effective for sensitive substrates.[9]

Experimental Protocols

Protocol 1: THP Deprotection using p-Toluenesulfonic Acid in Methanol

  • Dissolve the N-THP protected amine (1 equivalent) in methanol (0.1-0.2 M).

  • Add p-toluenesulfonic acid monohydrate (0.1-0.3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: THP Deprotection using Lithium Chloride in DMSO/Water

  • In a round-bottom flask, combine the N-THP protected amine (1 equivalent), lithium chloride (5 equivalents), and a mixture of DMSO and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.2 M.[5]

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizations

THP_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Final Product start N-THP Protected Amine reaction Acid Catalyst (e.g., p-TsOH) or Non-Acidic Reagent (e.g., LiCl) + Solvent (e.g., MeOH, DMSO/H2O) start->reaction quench Quench Reaction (e.g., NaHCO3) reaction->quench extract Aqueous Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product Deprotected Amine purify->product

Caption: General workflow for the THP deprotection of amines.

Troubleshooting_Tree cluster_incomplete cluster_side_products start Incomplete Deprotection? incomplete_yes Increase Acid Strength/Conc. Increase Temperature Prolong Reaction Time start->incomplete_yes Yes side_products Side Products Observed? start->side_products No incomplete_yes->side_products side_products_yes Use Milder Acid (PPTS) Non-Alcoholic Solvent Lower Temperature Consider Non-Acidic Method (LiCl) side_products->side_products_yes Yes success Successful Deprotection side_products->success No side_products_yes->success

Caption: Decision tree for troubleshooting THP deprotection of amines.

References

Technical Support Center: Yield Improvement for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. The following information is designed to directly address common issues encountered during experimental procedures and to offer guidance on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 2-(Tetrahydro-2H-pyran-2-YL)ethanamine?

A1: There are three main synthetic pathways to synthesize 2-(Tetrahydro-2H-pyran-2-YL)ethanamine:

  • Gabriel Synthesis: This method involves the reaction of potassium phthalimide with a 2-(2-haloethyl)tetrahydro-2H-pyran, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[1][2] This route is known for producing clean primary amines with minimal over-alkylation byproducts.[3][4]

  • Reductive Amination: This one-pot reaction involves the condensation of (tetrahydro-2H-pyran-2-yl)acetaldehyde with ammonia to form an imine, which is then reduced in situ to the desired primary amine using a suitable reducing agent.[1][5][6]

  • Reduction of a Nitrile: This pathway requires the synthesis of (tetrahydro-2H-pyran-2-yl)acetonitrile, which is subsequently reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9]

Q2: Which synthetic route generally offers the highest yield?

A2: The yield of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine is highly dependent on the optimization of reaction conditions for each specific route. However, the reduction of (tetrahydro-2H-pyran-2-yl)acetonitrile often provides high yields, assuming the nitrile precursor is of high purity. Reductive amination can also be very efficient, though it is prone to the formation of secondary and tertiary amine byproducts if not carefully controlled.[5] The Gabriel synthesis typically provides clean product, but the overall yield can be affected by the efficiency of the initial alkylation and subsequent deprotection steps.[2]

Q3: What are the critical safety precautions to consider during these syntheses?

A3: Several safety precautions must be observed:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent, used in nitrile reduction, is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn. Quenching of the reaction should be performed carefully at low temperatures.[10]

  • Hydrazine: Used in the Gabriel synthesis, hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate PPE.[11]

  • Catalytic Hydrogenation: This method involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Raney Nickel. Appropriate safety measures for handling high-pressure reactions and pyrophoric materials are essential.

Troubleshooting Guides

Gabriel Synthesis Route
Issue Possible Cause(s) Troubleshooting/Optimization Strategies
Low yield of N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)phthalimide Incomplete reaction of 2-(2-bromoethyl)tetrahydro-2H-pyran with potassium phthalimide.- Ensure anhydrous reaction conditions. - Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide. - Increase reaction temperature and/or time. - Consider using a phase-transfer catalyst (e.g., a crown ether) to enhance the nucleophilicity of the phthalimide anion.[11]
Side reactions of the alkyl halide.- Use a primary alkyl halide (bromide is generally more reactive than chloride) to favor the S_{N}2 reaction.
Incomplete deprotection of the phthalimide Insufficient hydrazine or acid for cleavage.- Increase the equivalents of hydrazine hydrate or the concentration of the acid used for hydrolysis. - Extend the reaction time for the deprotection step. - For acid-sensitive substrates, the Ing-Manske procedure using hydrazine is preferred over harsh acidic hydrolysis.[2]
Formation of insoluble phthalhydrazide complicates purification.- After hydrazinolysis, the phthalhydrazide precipitate can be filtered off. Ensure thorough washing of the precipitate with a suitable solvent to recover all the product.[1]
Cleavage of the tetrahydropyran ring Harsh acidic conditions during deprotection.- The tetrahydropyran ring is an acetal and is sensitive to strong acids.[12][13] Avoid prolonged exposure to strong acids or high temperatures during acidic workup. Opt for hydrazinolysis, which is performed under milder, neutral to basic conditions.[14]
Reductive Amination Route
Issue Possible Cause(s) Troubleshooting/Optimization Strategies
Low yield of the primary amine Incomplete imine formation.- The formation of the imine from the aldehyde and ammonia is an equilibrium process. Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. - Use a large excess of ammonia to drive the equilibrium towards imine formation.[5]
Reduction of the starting aldehyde.- Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Formation of secondary and tertiary amine byproducts The primary amine product reacts with the starting aldehyde.- Use a large excess of ammonia to outcompete the primary amine product for reaction with the aldehyde. - Add the reducing agent portion-wise to keep the concentration of the primary amine low during the reaction. - A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize side reactions.
Aldol condensation of the starting aldehyde Basic reaction conditions.- Maintain a neutral or slightly acidic pH to favor imine formation over aldol condensation. The use of ammonium salts (e.g., ammonium acetate) can serve as both the ammonia source and a buffer.
Nitrile Reduction Route
Issue Possible Cause(s) Troubleshooting/Optimization Strategies
Incomplete reduction of the nitrile Inactive or insufficient reducing agent.- Use freshly opened or properly stored LiAlH₄, as it can be deactivated by moisture. - Ensure a sufficient molar excess of the reducing agent.
Low reaction temperature or short reaction time.- The reaction may require heating (refluxing in THF) to go to completion, especially for less reactive nitriles. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of aldehyde or alcohol byproducts Hydrolysis of the intermediate imine during workup.- Careful and controlled quenching of the reaction at low temperature is crucial. The intermediate imine can be hydrolyzed to an aldehyde if the workup is not performed correctly. The aldehyde can then be further reduced to an alcohol.[15]
Difficulties in product isolation and purification The amine product is water-soluble.- After quenching, perform an acid-base extraction. Acidify the aqueous layer to protonate the amine and wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the free amine with an organic solvent.
The amine is "sticky" on silica gel chromatography.- Use a modified mobile phase containing a small amount of a base like triethylamine or ammonia in methanol/dichloromethane to prevent tailing on the silica gel column.[16]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine

Parameter Gabriel Synthesis Reductive Amination Reduction of Nitrile
Starting Materials 2-(2-Bromoethyl)tetrahydro-2H-pyran, Potassium Phthalimide(Tetrahydro-2H-pyran-2-yl)acetaldehyde, Ammonia(Tetrahydro-2H-pyran-2-yl)acetonitrile
Key Reagents Hydrazine hydrate or strong acidNaBH₃CN, NaBH(OAc)₃, or H₂/CatalystLiAlH₄ or H₂/Catalyst
Typical Yields 60-85%50-90%70-95%
Key Advantages - Forms clean primary amine - Avoids over-alkylation- One-pot procedure - Atom economical- High yields - Generally clean reaction
Key Disadvantages - Two-step process - Use of toxic hydrazine - Harsh deprotection conditions possible- Formation of secondary/tertiary amines - Potential for aldol condensation- Use of hazardous LiAlH₄ - Precursor synthesis can be challenging

Experimental Protocols

Protocol 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)acetaldehyde (Precursor for Reductive Amination)

This protocol describes the oxidation of (tetrahydro-2H-pyran-2-yl)methanol to the corresponding aldehyde.

  • Reaction Setup: To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture for 1 hour at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of (Tetrahydro-2H-pyran-2-yl)acetaldehyde
  • Reaction Setup: To a solution of (tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 equivalent) in methanol, add a solution of ammonia in methanol (7 M, 10-20 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add an aqueous solution of NaOH (1 M) to the residue and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude amine by distillation or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_gabriel Gabriel Synthesis cluster_reductive Reductive Amination cluster_nitrile Nitrile Reduction start_G 2-(2-Bromoethyl)tetrahydro-2H-pyran intermediate_G N-Alkylated Phthalimide start_G->intermediate_G Alkylation reagent_G Potassium Phthalimide reagent_G->intermediate_G product_G 2-(Tetrahydro-2H-pyran-2-YL)ethanamine intermediate_G->product_G Hydrazinolysis reagent_G2 Hydrazine reagent_G2->product_G start_R (Tetrahydro-2H-pyran-2-yl)acetaldehyde intermediate_R Imine Intermediate start_R->intermediate_R Condensation reagent_R Ammonia reagent_R->intermediate_R product_R 2-(Tetrahydro-2H-pyran-2-YL)ethanamine intermediate_R->product_R Reduction reagent_R2 Reducing Agent (e.g., NaBH4) reagent_R2->product_R start_N (Tetrahydro-2H-pyran-2-yl)acetonitrile product_N 2-(Tetrahydro-2H-pyran-2-YL)ethanamine start_N->product_N Reduction reagent_N Reducing Agent (e.g., LiAlH4) reagent_N->product_N

Caption: Synthetic routes to 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.

Troubleshooting_Reductive_Amination cluster_yes Aldehyde Consumed cluster_no Aldehyde Not Consumed start Low Yield in Reductive Amination q1 Is the starting aldehyde consumed? start->q1 ans1_yes Yes q1->ans1_yes Check for byproducts ans1_no No q1->ans1_no Incomplete reaction byproducts Secondary/Tertiary Amines or Aldol Products Detected? ans1_yes->byproducts incomplete_imine Incomplete Imine Formation ans1_no->incomplete_imine byproducts_yes Yes byproducts->byproducts_yes Side reactions byproducts_no No byproducts->byproducts_no Purification issue sol_side_reactions Increase excess of ammonia. Use a selective reducing agent (e.g., NaBH3CN). Control pH. byproducts_yes->sol_side_reactions sol_purification Optimize extraction and chromatography conditions. Consider derivatization for easier purification. byproducts_no->sol_purification sol_incomplete_imine Remove water (Dean-Stark/molecular sieves). Increase ammonia concentration. Increase reaction time/temperature for imine formation. incomplete_imine->sol_incomplete_imine

Caption: Troubleshooting workflow for reductive amination.

References

Technical Support Center: Recrystallization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: A definitive single optimal solvent is not universally established, but based on the principles of recrystallizing amine hydrochloride salts, good starting points are polar protic solvents. Isopropanol is often preferred over ethanol as many hydrochloride salts exhibit high solubility in ethanol, which can lead to poor recovery.[1] A solvent mixture, such as isopropanol with the addition of a less polar anti-solvent like diethyl ether, can also be effective to induce precipitation.[1]

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with amine salts.[2] To address this, you can try the following:

  • Reheat the solution to dissolve the oil, and then allow it to cool more slowly.

  • Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves, then attempt a slower cooling process.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site for crystal growth.

  • Introduce a seed crystal from a previous successful crystallization, if available.

Q3: What are the expected physical properties of this compound?

A3: The known physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight165.66 g/mol
Melting Point132-136 °C
Boiling Point200.5 °C at 760 mmHg
AppearanceSolid
PurityTypically ~97%

Q4: How can I improve the purity of my recrystallized product?

A4: If impurities persist after recrystallization, consider the following:

  • Washing the crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[3]

  • A second recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed.

  • Charcoal treatment: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them.

  • Solvent wash of the crude salt: Washing the crude salt with a solvent in which the desired compound is insoluble but the impurities are soluble, such as diethyl ether or ethyl acetate, can be an effective preliminary purification step.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration and allow to cool again. - Add an anti-solvent (e.g., diethyl ether) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. - Scratch the inner surface of the flask with a glass rod. - Introduce a seed crystal.
A precipitate forms instead of crystals. - The solution was cooled too quickly ("shock cooling").[4]- Reheat the solution until the precipitate dissolves completely. - Allow the flask to cool to room temperature slowly and undisturbed, then move to an ice bath.
Low yield of recovered crystals. - Too much solvent was used, leading to significant product loss in the mother liquor.[3] - Premature crystallization during hot filtration. - The product is significantly soluble in the solvent even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the solid.[3] - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the solution in an ice bath for a longer period to maximize crystal formation.
Crystals are discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more isopropanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice-water bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (Isopropanol/Diethyl Ether)
  • Dissolution: Dissolve the crude solid in the minimum amount of near-boiling isopropanol as described in Protocol 1.

  • Cooling: Allow the solution to cool to room temperature.

  • Inducing Precipitation: If no crystals have formed, add diethyl ether dropwise while stirring until the solution becomes cloudy.

  • Re-dissolution and Crystallization: Gently warm the solution until it becomes clear again. Then, allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold mixture of isopropanol and a small amount of diethyl ether for the washing step.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow A Start: Crude Amine Hydrochloride B Dissolve in Minimum Hot Solvent (e.g., Isopropanol) A->B C Hot Filtration (if insoluble impurities) B->C Impurities Present D Slow Cooling to Room Temperature B->D No Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I End: Pure Crystals H->I

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Initiate Cooling issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes (No Formation) oiling_out Compound Oils Out issue->oiling_out Yes (Oiling) low_yield Low Yield issue->low_yield Yes (Low Recovery) success Crystals Form issue->success No sol1 Concentrate Solution or Add Anti-Solvent no_crystals->sol1 sol2 Reheat and Cool Slower; Add More Solvent oiling_out->sol2 sol3 Use Minimum Hot Solvent; Ensure Complete Cooling low_yield->sol3 sol1->start sol2->start sol3->start On Next Attempt

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Evaluating THP against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection and deprotection of amine groups is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the theoretical use of a tetrahydropyranyl (THP) group for amine protection, as implied by 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, against the well-established and widely used Boc, Cbz, and Fmoc protecting groups.

While the tetrahydropyranyl (THP) group is a common and effective protecting group for alcohols, its application for the protection of amines is notably challenging and not well-documented in scientific literature.[1] Attempts to introduce a THP group onto primary amines have been described as difficult, often requiring harsh conditions and specialized catalysts with limited success.[1] This guide will, therefore, treat the THP group as a hypothetical amine protecting group to facilitate a comparison with the established alternatives.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between amine protecting groups lies in their stability under various reaction conditions and the specific reagents required for their removal. This orthogonality is crucial for selective deprotection in the presence of other sensitive functional groups.

Protecting GroupStructureCleavage ConditionKey Characteristics
Boc (tert-Butoxycarbonyl)Boc-NH-RAcidic (e.g., TFA)Stable to a wide range of non-acidic conditions; commonly used in solid-phase peptide synthesis.[2][3]
Cbz (Carboxybenzyl)Cbz-NH-RHydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions; useful when acid-labile groups are present.[2][3]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RBasic (e.g., Piperidine)Cleaved under mild basic conditions; orthogonal to both Boc and Cbz.[2][3]
THP (Tetrahydropyranyl)THP-NH-RAcidic (e.g., TFA, HCl)Hypothetical for amines. Based on alcohol protection, it would be acid-labile, similar to Boc.[4][5]

Comparative Data: Stability and Reaction Conditions

The choice of a protecting group is dictated by its compatibility with subsequent reaction steps. The following table summarizes the relative stability of each protecting group to a variety of common reagents and reaction conditions.

Reagent/ConditionBocCbzFmocTHP (Hypothetical)
Strong Acid (e.g., TFA, HCl)LabileStableStableLabile[4][5]
Weak Acid (e.g., Acetic Acid)StableStableStablePotentially Labile
Strong Base (e.g., NaOH, LDA)StableStableLabileStable
Weak Base (e.g., Piperidine)StableStableLabileStable
Hydrogenolysis (H₂, Pd/C)StableLabileStableStable
Nucleophiles (e.g., RLi, RMgX)StableStableStableStable[6]
Oxidizing Agents StableStableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄)StableStableStableStable[6]

Chemical Structures and Mechanisms

The distinct reactivity of each protecting group is a direct result of its chemical structure.

Caption : Chemical structures of Boc, Cbz, Fmoc, and the hypothetical THP-protected amine.

The following diagrams illustrate the general workflows for the protection and deprotection of a primary amine using these groups.

G cluster_protection Protection Workflow amine Primary Amine (R-NH2) protected_amine Protected Amine amine->protected_amine Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) reagent Protecting Group Reagent (Boc2O, Cbz-Cl, Fmoc-Cl, DHP) reagent->protected_amine

Caption : General workflow for amine protection.

G cluster_deprotection Deprotection Workflows cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection cluster_thp THP Deprotection (Hypothetical) boc_amine Boc-NH-R boc_deprotected R-NH2 boc_amine->boc_deprotected TFA cbz_amine Cbz-NH-R cbz_deprotected R-NH2 cbz_amine->cbz_deprotected H2, Pd/C fmoc_amine Fmoc-NH-R fmoc_deprotected R-NH2 fmoc_amine->fmoc_deprotected Piperidine thp_amine THP-NH-R thp_deprotected R-NH2 thp_amine->thp_deprotected Acid (e.g., TFA, HCl)

Caption : Simplified deprotection mechanisms for Boc, Cbz, Fmoc, and hypothetical THP.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, and Fmoc. Optimal conditions may vary depending on the specific substrate.

Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base (e.g., TEA) and stir for 5-10 minutes at room temperature.

  • Add Boc₂O portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Protection of a Primary Amine

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Aqueous sodium bicarbonate or sodium carbonate solution

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the aqueous base solution and cool the mixture to 0 °C.

  • Slowly add Cbz-Cl to the biphasic mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cbz Deprotection

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent.

  • Add Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of a Primary Amine

Materials:

  • Primary amine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

  • Aqueous sodium bicarbonate or sodium carbonate solution

  • Dioxane or Acetonitrile

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the aqueous base solution.

  • Slowly add a solution of Fmoc-Cl in the organic solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Fmoc Deprotection

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve the Fmoc-protected amine in the chosen solvent.

  • Add a solution of piperidine (typically 20% v/v in the chosen solvent).

  • Stir the reaction mixture at room temperature for 5-30 minutes, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups is a critical strategic decision in chemical synthesis. The acid lability of Boc, the hydrogenolysis-mediated cleavage of Cbz, and the base lability of Fmoc provide a robust and largely orthogonal toolkit for the modern synthetic chemist.[3] While this compound suggests the use of a THP group for amine protection, the available literature indicates significant challenges in its application for this purpose.[1] Based on its properties as a protecting group for other functionalities, a hypothetical THP-protected amine would likely exhibit acid lability similar to the Boc group, offering limited advantages over this well-established protecting group. Therefore, for most applications requiring the protection of primary or secondary amines, the Boc, Cbz, and Fmoc groups remain the industry standards, offering predictable reactivity, reliable cleavage conditions, and a wealth of established protocols.

References

A Comparative Guide to Amine Protection in the Synthesis of 2-Aminoethanol Derivatives: THP vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. This guide provides an objective comparison of three common amine protecting groups—tetrahydropyranyl (THP), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc)—as alternatives for the protection of the primary amine in 2-aminoethanol, the core of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride.

This comparison focuses on a model three-step synthetic sequence: protection of 2-aminoethanol, acylation of the protected intermediate, and final deprotection to yield the N-acylated 2-aminoethanol. Experimental data, detailed protocols, and workflow visualizations are provided to facilitate an informed selection of the most suitable reagent for a given synthetic strategy.

Comparative Analysis of Protective Groups

The choice of a protecting group is a critical decision in multi-step synthesis, influencing reaction yields, purification strategies, and overall efficiency. The following tables summarize the key performance indicators for THP, Boc, and Fmoc in our model synthetic pathway.

Table 1: Comparison of Protection and Acylation Steps

ParameterN-THP-2-aminoethanolN-Boc-2-aminoethanolN-Fmoc-2-aminoethanol
Protection Yield ~95%90-98%85-95%
Acylation Reagent Benzoyl ChlorideBenzoyl ChlorideBenzoyl Chloride
Acylation Conditions Triethylamine, DCM, 0 °C to rtTriethylamine, DCM, 0 °C to rtTriethylamine, DCM, 0 °C to rt
Acylation Yield High (assumed)77-80%High (assumed)
Purity of Acylated Product Good to ExcellentGood to ExcellentGood to Excellent

Table 2: Comparison of Deprotection Steps

ParameterN-Benzoyl-N-THP-2-aminoethanolN-Benzoyl-N-Boc-2-aminoethanolN-Benzoyl-N-Fmoc-2-aminoethanol
Deprotection Reagent p-Toluenesulfonic acid in Isopropanol4M HCl in Dioxane or TFA in DCM20% Piperidine in DMF
Deprotection Conditions Room TemperatureRoom TemperatureRoom Temperature
Deprotection Time 12-24 hours1-4 hours15-30 minutes
Deprotection Yield >90%>95%>95%
Cleavage Mechanism Acid-catalyzed hydrolysisAcid-catalyzed hydrolysisBase-catalyzed β-elimination
Orthogonality Stable to basic conditionsStable to basic and hydrogenolysis conditionsStable to acidic conditions

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

I. Protection of 2-Aminoethanol

a) Synthesis of N-(Tetrahydro-2H-pyran-2-yl)-2-aminoethanol (THP-protected)

  • To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the title compound.

b) Synthesis of tert-butyl (2-hydroxyethyl)carbamate (Boc-protected)

  • Dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of sufficient purity for the next step, or can be purified by column chromatography.

c) Synthesis of (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate (Fmoc-protected)

  • Dissolve 2-aminoethanol (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

II. Acylation of Protected 2-Aminoethanols (Model Reaction: Benzoylation)

General Procedure for Benzoylation

  • To a solution of the protected 2-aminoethanol (1.0 eq) in dry DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Deprotection of N-Benzoyl Protected 2-Aminoethanols

a) Deprotection of N-Benzoyl-N-(Tetrahydro-2H-pyran-2-yl)-2-aminoethanol

  • Dissolve the THP-protected amide in isopropanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography.

b) Deprotection of tert-butyl (2-(benzamido)ethyl)carbamate

  • Dissolve the Boc-protected amide in a solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base.

c) Deprotection of (9H-fluoren-9-yl)methyl (2-(benzamido)ethyl)carbamate

  • Dissolve the Fmoc-protected amide in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer to remove piperidine and its adducts, dry, and concentrate.

  • Purify by column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways for each of the three protecting group strategies.

THP_Workflow A 2-Aminoethanol B Protection (DHP, PTSA) A->B C N-THP-2-aminoethanol B->C D Acylation (Benzoyl Chloride, Et3N) C->D E N-Benzoyl-N-THP-2-aminoethanol D->E F Deprotection (PTSA, iPrOH) E->F G N-(2-hydroxyethyl)benzamide F->G

Caption: Synthetic workflow for THP-protected 2-aminoethanol.

Boc_Workflow A 2-Aminoethanol B Protection (Boc2O, NaHCO3) A->B C N-Boc-2-aminoethanol B->C D Acylation (Benzoyl Chloride, Et3N) C->D E N-Benzoyl-N-Boc-2-aminoethanol D->E F Deprotection (HCl or TFA) E->F G N-(2-hydroxyethyl)benzamide F->G

Caption: Synthetic workflow for Boc-protected 2-aminoethanol.

Fmoc_Workflow A 2-Aminoethanol B Protection (Fmoc-Cl, NaHCO3) A->B C N-Fmoc-2-aminoethanol B->C D Acylation (Benzoyl Chloride, Et3N) C->D E N-Benzoyl-N-Fmoc-2-aminoethanol D->E F Deprotection (Piperidine, DMF) E->F G N-(2-hydroxyethyl)benzamide F->G

Caption: Synthetic workflow for Fmoc-protected 2-aminoethanol.

Conclusion

The selection of an appropriate amine protecting group is contingent on the specific requirements of the synthetic route.

  • THP protection offers a cost-effective and straightforward method, with the protecting group being stable to basic conditions. However, its removal requires acidic conditions, which might not be suitable for acid-sensitive substrates.

  • Boc protection is a widely used and robust method. The Boc group is stable to a wide range of reaction conditions but is readily cleaved under moderately acidic conditions, providing excellent orthogonality with base-labile protecting groups.

  • Fmoc protection is the preferred choice when acid-sensitive functionalities are present in the molecule. Its lability to mild basic conditions makes it orthogonal to acid-labile protecting groups like Boc and THP.

By carefully considering the stability of the substrate, the planned subsequent reaction conditions, and the overall synthetic strategy, researchers can effectively choose between these three versatile protecting groups to optimize the synthesis of 2-aminoethanol derivatives and other complex molecules.

A Comparative Guide to the Chiral Separation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral amines is a critical step in the development of pharmaceuticals and fine chemicals, as the biological activity of a molecule often resides in a single enantiomer. This guide provides a comparative overview of established methods for the chiral resolution of primary amines, with a focus on strategies applicable to 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. We will explore classical resolution by diastereomeric salt formation, and modern chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Comparison of Chiral Separation Techniques

FeatureClassical Resolution (Diastereomeric Salt Formation)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[1]Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[2][3]Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[4][5]
Typical Resolving/Stationary Phases for Primary Amines Tartaric acid, (-)-Camphoric acid.[1]Polysaccharide-based (e.g., cellulose, amylose derivatives), macrocyclic glycopeptides.[2][3]Crown ether-derived (e.g., Crownpak® CR-I (+)), polysaccharide-based.[4]
Advantages Cost-effective for large-scale separations, well-established technique.[1]High resolution, wide applicability, robust and transferable methods.[2][3]Fast separations, reduced solvent consumption (greener), complementary selectivity to HPLC.[4][5]
Disadvantages Can be laborious, success is substrate-dependent and requires screening of resolving agents and solvents, may result in loss of one enantiomer if racemization is not possible.[6]Higher cost of chiral stationary phases, can use significant amounts of organic solvents.[2]Requires specialized instrumentation, may require additives to the mobile phase.[4][5]
Typical Scale Milligram to multi-kilogram.Analytical to preparative scale.Analytical to preparative scale.[4]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the chiral separation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. Optimization of these conditions will be necessary to achieve the desired separation.

Classical Resolution using Tartaric Acid

This method relies on the formation of diastereomeric salts with differing solubilities.[1]

  • Salt Formation: Dissolve the racemic 2-(Tetrahydro-2H-pyran-2-YL)ethanamine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and extract the free amine into an organic solvent. The resolving agent will remain in the aqueous layer.

  • Analysis: Determine the enantiomeric excess (e.e.) of the isolated amine using a suitable chiral analytical technique, such as chiral HPLC or SFC.

G Classical Resolution Workflow racemic_amine Racemic Amine Solution salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer

Workflow for Classical Resolution.
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of primary amines, often showing advantages with crown ether-based chiral stationary phases.[4]

  • Chromatographic System: An analytical SFC system equipped with a photodiode array (PDA) and/or mass spectrometer (MS) detector.

  • Chiral Stationary Phase: Crownpak® CR-I (+) column (e.g., 150 x 3.0 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol. An acidic additive like trifluoroacetic acid (TFA) is typically required for separation on crown ether columns (e.g., 0.8% TFA in methanol).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantioseparation.[2]

  • Chromatographic System: A standard HPLC system with a pump, autosampler, column oven, and a UV or other suitable detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak series) is often a good starting point for screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA), is often required to improve peak shape for amines. A typical starting mobile phase could be 80:20 heptane:isopropanol with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

G Chromatographic Chiral Separation Workflow racemic_mixture Racemic Mixture injection Injection racemic_mixture->injection chiral_column Chiral Column (HPLC or SFC) injection->chiral_column separation Differential Interaction with CSP detection Detection (UV, MS, etc.) chiral_column->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram

General Chromatographic Workflow.

Conclusion

The chiral separation of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine can be approached through several well-established methods. For large-scale synthesis, classical resolution with a chiral acid like tartaric acid offers a cost-effective, albeit potentially more development-intensive, route. For analytical and preparative separations requiring high resolution and faster method development, chiral SFC and HPLC are the methods of choice. Chiral SFC, particularly with a crown ether-based stationary phase, is a promising technique for primary amines and offers advantages in terms of speed and reduced solvent usage. Chiral HPLC remains a versatile and robust option with a wide variety of available chiral stationary phases. The optimal method will depend on the specific requirements of the researcher, including the desired scale of separation, available equipment, and the required purity of the final enantiomers. An initial screening of conditions for each of these techniques is recommended to identify the most efficient and effective separation strategy.

References

A Comparative Analysis of THP and Boc Protecting Groups for Amines in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a detailed comparison of the tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) protecting groups for amines, focusing on their relative stability, ease of application, and conditions for removal, supported by experimental data and protocols.

The Boc group is one of the most common protecting groups for amines due to its robustness and predictable reactivity. In contrast, the use of the THP group for direct protection of primary and secondary amines is less common and presents significant challenges, although it has found application in protecting specific amine functionalities, such as the indole nitrogen of tryptophan.

Comparative Stability Profile

The stability of a protecting group across a range of chemical environments is a critical factor in its selection. The Boc group is well-characterized in this regard, offering excellent stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions. The THP group, when used to protect amines, also exhibits lability to acid but is generally stable in non-acidic media.

Table 1: Qualitative Stability of THP vs. Boc Protected Amines

ConditionTHP-Protected AmineBoc-Protected Amine
Strongly Acidic (e.g., neat TFA) LabileLabile[1]
Moderately Acidic (e.g., 10% TFA) More Labile[2][3]Labile[2][3]
Weakly Acidic (e.g., AcOH) Potentially LabileGenerally Stable
Basic (e.g., NaOH, Et3N) Generally StableStable[4]
Nucleophilic (e.g., R-Li, Grignards) Generally StableStable[4]
Reductive (e.g., H2/Pd) StableStable

Table 2: Quantitative Comparison of Acid-Catalyzed Deprotection of Fmoc-Trp(X)-OH

This table presents a direct comparison of the acid lability of THP and Boc protecting groups on the indole nitrogen of tryptophan.

Protecting Group (X)Deprotection CocktailTime (min)Deprotection (%)
BocTFA/CH2Cl2 (10:90)1028
BocTFA/CH2Cl2 (10:90)3058
BocTFA/CH2Cl2 (10:90)6069
THP TFA/H2O/CH2Cl2 (10:2:88) 10 40
THP TFA/H2O/CH2Cl2 (10:2:88) 30 75
THP TFA/H2O/CH2Cl2 (10:2:88) 60 nearly 90

Data sourced from a study on the acid lability of protected tryptophan derivatives.[2][3]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.

Boc Protection and Deprotection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.

Protocol 1: General Procedure for N-Boc Protection of a Primary or Secondary Amine

  • Reagents:

    • Amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

    • Base (e.g., triethylamine, NaOH, or NaHCO₃) (1.5-2.0 equiv)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

  • Procedure:

    • Dissolve the amine in the chosen solvent.

    • Add the base to the solution.

    • Slowly add (Boc)₂O to the reaction mixture at room temperature.

    • Stir the reaction for 1-12 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-Boc protected amine by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reagents:

    • N-Boc protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The deprotected amine is often obtained as a TFA salt. If the free amine is required, a basic workup can be performed.

THP Protection and Deprotection

The direct N-tetrahydropyranylation of primary and secondary aliphatic amines is challenging and often not a preferred method.[2] However, the protection of specific amine functionalities, such as the indole nitrogen of tryptophan, has been successfully demonstrated.

Protocol 3: THP Protection of the Indole Nitrogen of Fmoc-Trp-OH

  • Reagents:

    • Fmoc-Trp-OH (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (excess)

    • p-Toluenesulfonic acid (PTSA) (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Fmoc-Trp-OH in DCM.

    • Add a catalytic amount of PTSA.

    • Add DHP to the reaction mixture.

    • Stir the reaction at room temperature for approximately 2.5 hours.[3]

    • Perform an aqueous workup by washing with water and brine.[3]

    • Dry the organic layer, concentrate, and purify by column chromatography to yield Fmoc-Trp(THP)-OH.[3]

Protocol 4: THP Deprotection from the Indole Nitrogen of Fmoc-Trp(THP)-OH

  • Reagents:

    • Fmoc-Trp(THP)-OH (1.0 equiv)

    • Trifluoroacetic acid (TFA)/Water/Dichloromethane (DCM) cocktail (e.g., 10:2:88 v/v/v)

  • Procedure:

    • Dissolve the Fmoc-Trp(THP)-OH in the TFA/H₂O/DCM cocktail.

    • Stir the reaction at room temperature, monitoring by TLC or HPLC.

    • As indicated in Table 2, significant deprotection occurs within 1 hour.[2][3]

    • Upon completion, remove the solvent and excess acid under reduced pressure.

Visualization of Reaction Pathways

Boc Protection and Deprotection Workflow

Boc_Workflow Amine Amine (R-NH2) Boc_Protected_Amine N-Boc Amine (R-NH-Boc) Amine->Boc_Protected_Amine (Boc)2O, Base Deprotected_Amine Deprotected Amine (R-NH2) Boc_Protected_Amine->Deprotected_Amine Acid (e.g., TFA)

Boc Protection and Deprotection Cycle
THP Protection and Deprotection of Tryptophan Indole

THP_Workflow Trp_Indole Tryptophan Indole THP_Protected_Trp N-THP Tryptophan Indole Trp_Indole->THP_Protected_Trp DHP, Acid Catalyst Deprotected_Trp Deprotected Tryptophan Indole THP_Protected_Trp->Deprotected_Trp Acid (e.g., TFA)

THP Protection/Deprotection of Tryptophan

Logical Relationship for Protecting Group Selection

Protecting_Group_Selection Start Need to Protect an Amine Primary_Amine Primary or Secondary Amine? Start->Primary_Amine Acid_Sensitive Subsequent steps involve acidic conditions? Base_Sensitive Subsequent steps involve basic conditions? Acid_Sensitive->Base_Sensitive No Consider_Alternative Consider Alternative (e.g., Fmoc) Acid_Sensitive->Consider_Alternative Yes Base_Sensitive->Consider_Alternative Yes Use_Boc_Favorable Boc is a Favorable Choice Base_Sensitive->Use_Boc_Favorable No Use_Boc Use Boc Group Primary_Amine->Use_Boc Yes THP_Not_Recommended THP not generally recommended for primary/secondary amines Primary_Amine->THP_Not_Recommended Yes THP_Possible THP is a possibility (e.g., for Trp indole) Primary_Amine->THP_Possible No (e.g., Indole) Use_Boc->Acid_Sensitive

Decision workflow for amine protection

Conclusion

The tert-butyloxycarbonyl (Boc) group stands as a highly reliable and versatile protecting group for primary and secondary amines, offering a well-documented stability profile and straightforward protocols for its application and removal. Its stability in basic and nucleophilic environments makes it an excellent choice for a wide range of synthetic transformations.

The tetrahydropyranyl (THP) group, while a staple for alcohol protection, is not a generally recommended protecting group for primary and secondary amines due to challenges in its introduction. However, it has demonstrated utility in specific cases, such as the protection of the indole nitrogen of tryptophan, where it is more acid-labile than the Boc group under certain conditions. For researchers requiring amine protection, the Boc group remains the more robust and broadly applicable choice, while the THP group may be considered in specialized applications where its unique properties are advantageous.

References

Safety Operating Guide

Proper Disposal of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride (CAS: 389621-77-6), ensuring compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[1]

Key Safety Measures:

  • Ventilation: Always handle this solid chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use appropriate chemical-resistant gloves.

    • Body Protection: A lab coat or chemical-resistant apron is recommended.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1]

Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

  • Containerization: Place the waste chemical in a clearly labeled, sealed, and suitable container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the CAS number "389621-77-6". Also, affix any required hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the compound.

Hazard and Disposal Information Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 389621-77-6[1]
Physical Form Solid[1]
Primary Hazards Harmful if swallowed, skin irritant, serious eye irritant, may cause respiratory irritation.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Do not let product enter drains.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Chemical: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine HCl B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B Handle with Care C Place in a Suitable, Closed Container B->C D Label Container Clearly: Chemical Name, CAS No., Hazards C->D E Store in a Designated, Secure, and Ventilated Area D->E F Contact Licensed Waste Disposal Company E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Waste Collection G->H I Document Disposal Record H->I

References

Essential Safety and Operational Guide for 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a solid substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to mitigate these risks.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this chemical.

  • Eye and Face Protection: A face shield and safety glasses that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1] After handling, gloves should be removed using the proper technique to avoid skin contact and disposed of in accordance with laboratory and local regulations.[1] Hands should be washed and dried thoroughly after glove removal.[1]

  • Skin and Body Protection: A complete protective suit is required to prevent skin contact.[1] Standard laboratory coats are not sufficient.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2] Always avoid breathing in dust, fumes, gas, mist, vapors, or spray of the substance.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][6][7]

2. Handling and Use:

  • All handling of this substance should occur within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools and techniques to handle the solid material, minimizing the risk of spills.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[1][6]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the full complement of PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[1]

  • Place the spilled material into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all tools and equipment used in the cleanup.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Contaminated Waste: All surplus and non-recyclable solutions, as well as any materials contaminated with this chemical (e.g., gloves, absorbent pads, empty containers), should be treated as hazardous waste.

  • Disposal Method: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of this material.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste. The cleaned containers can then be disposed of according to local regulations.

Experimental Workflow: Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) - Face shield & safety glasses - Chemical-resistant gloves - Protective suit B Weighing and Transfer of Chemical A->B C Experimental Use B->C D Decontaminate Glassware & Equipment C->D G Evacuate Area C->G Spill Occurs E Collect Waste - Unused chemical - Contaminated PPE & materials D->E F Dispose of Waste via Licensed Professional Service E->F H Contain and Clean Up Spill (with full PPE) G->H I Collect Spill Debris for Disposal H->I I->F

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.